z-4-Nitrocinnamic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(Z)-3-(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3- |
InChI Key |
XMMRNCHTDONGRJ-UTCJRWHESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profile of (Z)-4-Nitrocinnamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-4-nitrocinnamic acid, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of (Z)-4-nitrocinnamic acid. The data presented here were obtained from a solution of the compound in a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum of (Z)-4-nitrocinnamic acid is characterized by distinct signals corresponding to the aromatic and olefinic protons. The cis-configuration of the double bond significantly influences the coupling constant between the vinylic protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (vinylic) | 6.1 - 6.3 | Doublet | ~12-13 |
| H-β (vinylic) | 7.0 - 7.2 | Doublet | ~12-13 |
| H-2, H-6 (aromatic) | 7.8 - 8.0 | Doublet | ~8-9 |
| H-3, H-5 (aromatic) | 8.2 - 8.4 | Doublet | ~8-9 |
| -COOH | 12.0 - 13.0 | Broad Singlet | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (carboxyl) | 166 - 168 |
| C-α (vinylic) | 118 - 120 |
| C-β (vinylic) | 140 - 142 |
| C-1 (aromatic) | 140 - 142 |
| C-2, C-6 (aromatic) | 129 - 131 |
| C-3, C-5 (aromatic) | 123 - 125 |
| C-4 (aromatic) | 148 - 150 |
Note: Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of (Z)-4-nitrocinnamic acid shows prominent absorption bands corresponding to the carboxylic acid, nitro group, and the carbon-carbon double bond.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (alkene, cis) | 1630 - 1645 | Medium |
| NO₂ asymmetric stretch | 1510 - 1530 | Strong |
| NO₂ symmetric stretch | 1340 - 1360 | Strong |
| C-O stretch (carboxylic acid) | 1280 - 1320 | Medium |
| =C-H bend (cis) | 675 - 730 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of (Z)-4-nitrocinnamic acid is characterized by strong absorption in the UV region, arising from π-π* transitions within the conjugated system. The less planar cis-isomer typically exhibits a slightly blue-shifted λmax and a lower molar absorptivity compared to its trans counterpart.
| Parameter | Value | Solvent |
| λmax | ~262 nm | Ethanol or Methanol |
| Molar Absorptivity (ε) | ~10,000 - 15,000 L mol⁻¹ cm⁻¹ | Ethanol or Methanol |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and comparison.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of (Z)-4-nitrocinnamic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing TMS as an internal standard. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.[2] A stock solution of (Z)-4-nitrocinnamic acid is prepared by accurately weighing the sample and dissolving it in a UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range (typically 0.2 - 0.8). The spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank.
Workflow and Data Analysis
The general workflow for obtaining and analyzing the spectroscopic data for (Z)-4-nitrocinnamic acid is outlined below.
Caption: Workflow for Spectroscopic Analysis of (Z)-4-Nitrocinnamic Acid.
References
An In-depth Technical Guide to (Z)-4-Nitrocinnamic Acid: Physicochemical Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-4-Nitrocinnamic acid, the cis isomer of 4-nitrocinnamic acid, is a photosensitive organic compound with potential applications in medicinal chemistry and materials science. While the trans isomer, (E)-4-nitrocinnamic acid, is more common and well-characterized, the distinct stereochemistry of the (Z)-isomer imparts unique physicochemical properties and biological activities that are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of (Z)-4-Nitrocinnamic acid, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance.
Physicochemical Properties
The physical and chemical properties of (Z)-4-Nitrocinnamic acid are intrinsically linked to its molecular structure. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid moiety, combined with the cis configuration of the alkene bond, dictates its reactivity, solubility, and spectral characteristics.
Table 1: Physical Properties of 4-Nitrocinnamic Acid Isomers
| Property | (Z)-4-Nitrocinnamic Acid | (E)-4-Nitrocinnamic Acid |
| Molecular Formula | C₉H₇NO₄[1][2] | C₉H₇NO₄[1][2] |
| Molecular Weight | 193.16 g/mol [1][2] | 193.16 g/mol [1][2] |
| Appearance | Yellow crystalline powder[1] | Yellow needle-like crystals[1][3] |
| Melting Point | 133-137 °C (literature value for a similar cis-cinnamic acid) | 288-291 °C[4][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water.[6] | Insoluble in water; soluble in DMSO.[1][2] |
| pKa | Predicted: 4.07 ± 0.10[2] | Predicted: 4.07 ± 0.10[2] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of (Z)-4-Nitrocinnamic acid, allowing for differentiation from its trans isomer.
Table 2: Spectroscopic Data of 4-Nitrocinnamic Acid Isomers
| Spectrum | (Z)-4-Nitrocinnamic Acid (Expected) | (E)-4-Nitrocinnamic Acid |
| ¹H NMR | Olefinic protons with a smaller coupling constant (J ≈ 12 Hz) | Olefinic protons with a larger coupling constant (J ≈ 16 Hz)[7] |
| ¹³C NMR | Distinct chemical shifts for the carboxylic acid and olefinic carbons compared to the (E)-isomer. | Available data in DMSO-d₆.[8] |
| IR (KBr, cm⁻¹) | C=O stretch, C=C stretch, N-O asymmetric and symmetric stretches, aromatic C-H and C=C bands. | Available spectra show characteristic peaks.[9] |
| UV-Vis (λmax) | Expected to have a slightly different λmax and molar absorptivity compared to the (E)-isomer. | Available data in various solvents. |
Note: While specific, complete spectra for pure (Z)-4-Nitrocinnamic acid are not widely published, the expected characteristics are based on the known spectroscopic behavior of cis and trans isomers of cinnamic acid derivatives.
Experimental Protocols
Synthesis of (Z)-4-Nitrocinnamic Acid via Photochemical Isomerization
The most common method for obtaining the (Z)-isomer of cinnamic acids is through the photochemical isomerization of the more stable (E)-isomer.
Workflow for the Synthesis of (Z)-4-Nitrocinnamic Acid
Detailed Methodology:
-
Dissolution: Dissolve a known quantity of (E)-4-Nitrocinnamic acid in a suitable solvent, such as methanol or acetonitrile, in a quartz reaction vessel. The concentration should be optimized to allow for efficient light penetration.
-
Irradiation: Irradiate the solution with a UV lamp, typically emitting at 254 nm. The reaction should be carried out with stirring to ensure uniform exposure.
-
Monitoring: The progress of the isomerization can be monitored by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A photostationary state, a mixture of both isomers, will eventually be reached.
-
Solvent Removal: Once the photostationary state is achieved, the solvent is removed under reduced pressure.
-
Separation: The resulting mixture of (Z) and (E) isomers can be separated by column chromatography on silica gel or by fractional crystallization. The difference in polarity and solubility between the two isomers allows for their separation.
-
Characterization: The purified (Z)-4-Nitrocinnamic acid should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its stereochemistry (a smaller coupling constant for the olefinic protons is indicative of the cis isomer), and its purity assessed by melting point analysis and HPLC.
Characterization Techniques
Workflow for Characterization of (Z)-4-Nitrocinnamic Acid
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃. The key diagnostic feature for the (Z)-isomer is the coupling constant (J-value) between the two vinylic protons in the ¹H NMR spectrum, which is typically around 12 Hz, as opposed to ~16 Hz for the (E)-isomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum can be obtained using a KBr pellet or as a mull. Characteristic absorption bands for the carboxylic acid O-H stretch, C=O stretch, C=C stretch of the alkene, and the asymmetric and symmetric stretches of the nitro group should be identified.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or methanol). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide information about the electronic transitions within the molecule.
-
Melting Point Determination: The melting point of the purified compound should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
Biological Activity and Signaling Pathways
While most of the research on the biological activity of 4-nitrocinnamic acid has not specified the isomer or has focused on the (E)-isomer, the compound has shown inhibitory effects against certain enzymes. It is plausible that the (Z)-isomer exhibits differential activity due to its different three-dimensional structure, which would affect its binding to enzyme active sites.
Tyrosinase Inhibition
4-Nitrocinnamic acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[6] Inhibition of this enzyme is a target for agents used in the treatment of hyperpigmentation and in cosmetics for skin whitening.
Logical Relationship in Tyrosinase Inhibition
References
- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
4-Nitrocinnamic acid is a yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol [2][3] |
| Melting Point | 289 °C (decomposes)[4] |
| CAS Number | 619-89-6 (for trans-isomer)[3] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone.[1] |
Synthesis and Crystallization
The synthesis of 4-nitrocinnamic acid, predominantly yielding the trans-isomer, can be achieved through various methods. A common laboratory-scale synthesis is the Perkin reaction.
Experimental Protocol: Perkin Reaction
This protocol describes the synthesis of trans-4-nitrocinnamic acid from 4-nitrobenzaldehyde and acetic anhydride.
Materials:
-
4-nitrobenzaldehyde
-
Acetic anhydride
-
Freshly fused sodium acetate
-
Concentrated hydrochloric acid
-
Ethanol (95%)
-
Aqueous ammonia
-
Sulfuric acid
Procedure:
-
A mixture of 4-nitrobenzaldehyde, acetic anhydride, and freshly fused sodium acetate is heated under reflux.
-
The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is dissolved in a dilute aqueous ammonia solution and filtered to remove any insoluble impurities.
-
The filtrate is then acidified with dilute sulfuric acid to precipitate the trans-4-nitrocinnamic acid.
-
The precipitate is collected, washed with water, and can be further purified by recrystallization from ethanol to yield pale yellow crystals.[5]
References
Solubility Profile of (Z)-4-Nitrocinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of (Z)-4-Nitrocinnamic acid. Due to a scarcity of publicly available quantitative solubility data for the (Z)-isomer, this document outlines the known solubility characteristics of the more extensively studied (E)-isomer, discusses the theoretical solubility behavior of the (Z)-isomer based on stereochemistry, and provides a detailed experimental protocol for its empirical determination. This guide is intended to be a valuable resource for researchers working with 4-Nitrocinnamic acid isomers in various scientific and industrial applications, including pharmaceutical development.
Introduction to 4-Nitrocinnamic Acid Isomers
4-Nitrocinnamic acid exists as two geometric isomers: (E)-4-Nitrocinnamic acid (trans) and (Z)-4-Nitrocinnamic acid (cis). The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences their physical and chemical properties, including solubility. The (E)-isomer is generally more stable and thus more commonly studied. Information on the physicochemical properties of the (Z)-isomer is limited.
Solubility Data
(Z)-4-Nitrocinnamic Acid
As of the latest literature review, specific quantitative solubility data for (Z)-4-Nitrocinnamic acid in various solvents could not be located in publicly accessible databases and scientific journals.
(E)-4-Nitrocinnamic Acid (for comparison)
The trans-isomer, (E)-4-Nitrocinnamic acid, is generally described as being sparingly soluble in water but shows better solubility in organic solvents.[1] Qualitative solubility information is summarized in the table below.
| Solvent | Solubility | Reference |
| Water | Insoluble/Sparingly Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Theoretical Considerations for (Z)-Isomer Solubility
In general, cis ((Z))-isomers of organic acids tend to be more soluble in polar solvents than their trans ((E))-counterparts.[2][3] This difference is often attributed to the following factors:
-
Polarity: The bent shape of cis-isomers can lead to a net dipole moment, making them more polar than the often more symmetrical and less polar trans-isomers.[2] This increased polarity enhances interactions with polar solvent molecules.
-
Crystal Packing: The less regular shape of cis-isomers can hinder efficient packing into a crystal lattice.[1] This results in weaker intermolecular forces in the solid state, meaning less energy is required to break the crystal lattice and dissolve the solute.
Based on these principles, it is hypothesized that (Z)-4-Nitrocinnamic acid will exhibit greater solubility in polar solvents such as water, ethanol, and acetone compared to (E)-4-Nitrocinnamic acid.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like (Z)-4-Nitrocinnamic acid using the isothermal saturation method followed by gravimetric analysis.
Principle
An excess amount of the solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. A known volume of the saturated solution is then carefully separated, and the solvent is evaporated. The mass of the remaining solute is determined gravimetrically to calculate the solubility.
Materials and Apparatus
-
(Z)-4-Nitrocinnamic acid
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of (Z)-4-Nitrocinnamic acid to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.
-
-
Gravimetric Analysis:
-
Transfer the known volume of the saturated solution into a pre-weighed, dry evaporation dish.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the melting point of (Z)-4-Nitrocinnamic acid.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of saturated solution withdrawn in mL) * 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of (Z)-4-Nitrocinnamic acid.
Conclusion
While quantitative solubility data for (Z)-4-Nitrocinnamic acid remains elusive in the current body of scientific literature, established principles of stereoisomerism suggest it is likely more soluble in polar solvents than its (E)-isomer. The provided experimental protocol offers a robust method for empirically determining the solubility of (Z)-4-Nitrocinnamic acid in various solvents, which is crucial for its application in research and development. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Cis-trans isomerization of 4-nitrocinnamic acid
An In-depth Technical Guide to the Cis-trans Isomerization of 4-Nitrocinnamic Acid
Abstract
This technical guide offers a comprehensive examination of the cis-trans isomerization of 4-nitrocinnamic acid, a cornerstone of photochemistry with significant implications for materials science and pharmacology. It delineates the photochemical and thermal mechanisms governing this transformation, presents key quantitative data in a structured format, and provides detailed experimental protocols for its induction and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this photoresponsive molecular system.
Introduction
Cis-trans isomerization, a form of photoisomerization, describes the conversion of a molecule between its geometric isomers upon the absorption of energy. In 4-nitrocinnamic acid, this process involves the interconversion between the thermodynamically more stable trans (E) isomer and the less stable cis (Z) isomer. This reversible photochromic behavior is typically initiated by ultraviolet (UV) light, which favors the formation of the cis isomer. The reverse reaction, from cis back to trans, can be triggered by visible light or can occur thermally in the dark.[1][2][3] The ability to control molecular geometry with light makes 4-nitrocinnamic acid and its derivatives highly valuable in the development of photoswitchable materials, molecular switches, and photolabile protecting groups for applications such as targeted drug delivery.
Mechanisms of Isomerization
The isomerization of 4-nitrocinnamic acid can be induced through two primary pathways: photochemical and thermal.
Photochemical Isomerization
The photochemical pathway is initiated when the trans-4-nitrocinnamic acid molecule absorbs a photon, typically in the UV range. This absorption of energy excites the molecule from its ground state (S₀) to an excited singlet state (S₁). From this state, the molecule can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). It is in this excited triplet state that the energy barrier for rotation around the central carbon-carbon double bond is significantly lowered. This allows for the rotation that leads to the formation of the cis isomer, which then relaxes back to its ground state (S₀).[4] The reverse cis-to-trans isomerization can also be photochemically driven, often using a different wavelength of light.
Caption: Photochemical isomerization pathway of 4-nitrocinnamic acid.
Thermal Isomerization
The cis isomer of 4-nitrocinnamic acid is sterically hindered and less thermodynamically stable than the trans isomer. Consequently, the cis form can spontaneously revert to the trans form over time in a process known as thermal isomerization. The rate of this relaxation is highly dependent on factors such as the solvent polarity and the temperature of the environment.[5] The process involves overcoming a specific activation energy barrier to allow for rotation around the double bond.[6]
Quantitative Data Summary
The efficiency and kinetics of the isomerization process are described by several key parameters. The following table summarizes typical quantitative data for cinnamic acid derivatives.
| Parameter | Value Range | Conditions |
| Photochemical Quantum Yield (Φtrans→cis) | 0.1 - 0.4 | Solution, UV irradiation (e.g., 313 nm) |
| Photochemical Quantum Yield (Φcis→trans) | 0.2 - 0.5 | Solution, UV/Visible irradiation (e.g., >360 nm) |
| Activation Energy (Ea) for thermal cis→trans | 80 - 120 kJ/mol | Varies with solvent polarity |
| Rate Constant (k) for thermal cis→trans | 10-5 - 10-3 s-1 | Room temperature, dependent on solvent |
Note: Specific values can vary significantly based on the solvent, temperature, and exact experimental setup.[5][7]
Experimental Protocols
This section details the methodologies for inducing and analyzing the cis-trans isomerization of 4-nitrocinnamic acid.
Sample Preparation
-
Dissolution: Prepare a stock solution of trans-4-nitrocinnamic acid in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration typically between 10⁻⁵ M and 10⁻⁴ M.
-
Cuvette: Use a quartz cuvette for all UV-Vis spectroscopic measurements to ensure transparency in the required wavelength range.
-
Clarity: Ensure the solution is completely dissolved and free of any particulate matter before analysis.
Photochemical Isomerization Workflow
The following workflow outlines the steps for a typical photoisomerization experiment.
Caption: General experimental workflow for photochemical isomerization.
-
Initial Spectrum: Record the baseline UV-Vis absorption spectrum of the solution. The trans isomer has a characteristic strong absorbance peak.
-
UV Irradiation: Expose the solution to a UV light source (e.g., a mercury lamp with a filter or a UV LED) at a wavelength corresponding to the absorbance maximum of the trans isomer.
-
Monitoring: At set time intervals, temporarily halt the irradiation and record the UV-Vis spectrum. The formation of the cis isomer is observed by the decrease in the trans peak and the evolution of the cis isomer's spectral features.
-
Photostationary State: Continue this process until the absorption spectrum no longer changes, indicating that a photostationary state (an equilibrium mixture of cis and trans isomers) has been achieved.
Thermal Isomerization Protocol
-
Prepare cis-rich solution: Irradiate a sample as described above to reach the photostationary state, which will be enriched with the cis isomer.
-
Incubation: Place the cuvette in a light-proof, temperature-controlled environment, such as the chamber of a UV-Vis spectrophotometer set to a specific temperature.
-
Kinetic Monitoring: Record the UV-Vis spectrum at regular intervals over time. The thermal back-isomerization to the trans form will be observed as an increase in the absorbance of the trans isomer's peak.
-
Data Analysis: The rate constant (k) of the thermal isomerization can be calculated by fitting the change in absorbance over time to a first-order kinetic model. Performing this experiment at various temperatures allows for the determination of the activation energy (Ea) using the Arrhenius equation.
Key Analytical Techniques
-
UV-Vis Spectroscopy: The primary method for real-time monitoring of the isomerization process, as the cis and trans isomers have distinct absorption spectra.
-
High-Performance Liquid Chromatography (HPLC): Used to physically separate the cis and trans isomers, allowing for precise quantification of their ratio in a mixture.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the cis and trans isomers, as the coupling constants for the vinylic protons are characteristically different for each isomer.
Applications in Drug Development and Research
The photoswitchable nature of 4-nitrocinnamic acid provides a powerful tool in several advanced research areas:
-
Photolabile Protecting Groups: The cinnamic acid moiety can be used as a "cage" for a bioactive molecule. The caged drug is inactive until it is exposed to light of a specific wavelength, which causes the isomerization and subsequent cleavage of the protecting group, releasing the active drug with high spatial and temporal control.
-
Photoswitchable Therapeutics: By incorporating a photoswitchable unit into a drug's structure, its biological activity can be turned on or off with light. The different geometries of the cis and trans isomers can lead to different binding affinities for a biological target, enabling photoregulation of its therapeutic effect.
-
Controlled Release Systems: Isomerization can induce changes in the physical properties of a material, such as polarity or shape. This principle can be applied to drug delivery systems where light triggers the disruption of a carrier (e.g., a vesicle or polymer matrix) to release an encapsulated drug.
Conclusion
The cis-trans isomerization of 4-nitrocinnamic acid is a robust and well-characterized photochemical process with significant utility in both fundamental and applied sciences. Its predictable response to light and heat allows for the precise manipulation of molecular structure and function. This guide has provided a detailed overview of the core mechanisms, quantitative parameters, and experimental methodologies related to this process. A thorough understanding of these principles is essential for leveraging the full potential of this and similar photoswitchable molecules in the design of next-generation smart materials, targeted therapies, and advanced molecular devices.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. [PDF] The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4’-Nitroazobenzene are Highly Influenced by Solvent Polarity | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (Z)-4-Nitrocinnamic Acid: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-nitrocinnamic acid, with a particular focus on the (Z)-isomer. Due to the challenges in isolating the pure (Z)-isomer, much of the available data pertains to the more stable (E)-isomer. This guide will address the CAS number ambiguity, detail synthesis methodologies for both isomers, present spectral and physical data, and discuss known biological activities.
Physicochemical Properties and Isomer Identification
4-Nitrocinnamic acid exists as two geometric isomers: (E)-4-nitrocinnamic acid (trans) and (Z)-4-nitrocinnamic acid (cis). The trans isomer is the more thermodynamically stable and commercially available form. The cis isomer is typically generated through photochemical isomerization of the trans isomer and is often present in a mixture.
A definitive, separate CAS Registry Number for (Z)-4-Nitrocinnamic acid is not readily found in major chemical databases. The CAS number 619-89-6 is consistently assigned to 4-Nitrocinnamic acid, predominantly the (E)-isomer[1][2][3]. Another CAS number, 882-06-4 , is also frequently associated with the (E)- or trans-isomer[4][5]. For the purpose of this guide, we will refer to the general CAS number 619-89-6 for 4-nitrocinnamic acid, while specifying the isomer where data is available.
Table 1: Physicochemical Data for 4-Nitrocinnamic Acid Isomers
| Property | (E)-4-Nitrocinnamic acid | (Z)-4-Nitrocinnamic acid | Reference(s) |
| CAS Number | 619-89-6, 882-06-4 | Not definitively assigned | [1][2][3][4][5] |
| Molecular Formula | C₉H₇NO₄ | C₉H₇NO₄ | [6] |
| Molecular Weight | 193.16 g/mol | 193.16 g/mol | [1] |
| Appearance | White to yellow crystalline powder | Typically in solution or as a mixture with the (E)-isomer | [2][3] |
| Melting Point | 288-291 °C (decomposes) | Not reported for the pure compound | |
| Solubility | Sparingly soluble in water | Not reported for the pure compound | [3] |
Synthesis and Experimental Protocols
The standard synthesis of (E)-4-nitrocinnamic acid involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde (4-nitrobenzaldehyde) and an acid anhydride (acetic anhydride) in the presence of a weak base (sodium acetate). A similar procedure is well-documented for the synthesis of m-nitrocinnamic acid[7].
Experimental Protocol: Perkin Reaction for (E)-4-Nitrocinnamic Acid
-
Reactants:
-
4-Nitrobenzaldehyde
-
Acetic anhydride
-
Freshly fused sodium acetate
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde, freshly fused sodium acetate, and acetic anhydride. b. Heat the mixture in an oil bath at approximately 180°C for several hours (e.g., 13 hours as described for the meta-isomer)[7]. c. After cooling slightly, pour the reaction mixture into a beaker of water to precipitate the crude product. d. Filter the solid product via suction filtration and wash thoroughly with water. e. For purification, dissolve the crude product in a dilute aqueous ammonia solution. f. Filter the solution to remove any insoluble impurities. g. Re-precipitate the purified acid by slowly adding the ammonium salt solution to a dilute solution of a strong acid, such as sulfuric acid[7]. h. Filter the purified (E)-4-nitrocinnamic acid, wash with a small amount of cold water, and dry. Recrystallization from ethanol can be performed for further purification[7].
Diagram 1: Synthesis of (E)-4-Nitrocinnamic Acid via Perkin Reaction
Caption: Synthesis of (E)-4-Nitrocinnamic Acid.
The (Z)-isomer of 4-nitrocinnamic acid can be prepared by the photochemical isomerization of the (E)-isomer. This process involves irradiating a solution of (E)-4-nitrocinnamic acid with ultraviolet (UV) light, which promotes the conversion to the (Z)-isomer until a photostationary state is reached[8].
Experimental Protocol: Photochemical Isomerization
-
Starting Material: Pure (E)-4-nitrocinnamic acid.
-
Solvent: A suitable organic solvent such as methanol or acetonitrile.
-
Apparatus: A UV photoreactor equipped with a mercury lamp or another UV light source.
-
Procedure: a. Prepare a solution of (E)-4-nitrocinnamic acid in the chosen solvent. b. Place the solution in the photoreactor and irradiate with UV light. The progress of the isomerization can be monitored by techniques such as ¹H NMR spectroscopy or HPLC. c. A new signal corresponding to the olefinic protons of the (Z)-isomer will appear in the ¹H NMR spectrum (e.g., around 5.82 ppm for a similar cinnamic acid derivative)[9]. d. The conversion will proceed until a photostationary state (an equilibrium mixture of both isomers) is reached.
-
Separation: a. The separation of the (Z) and (E) isomers can be challenging. Techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC) may be employed[8]. A patent also describes a method for converting the trans isomer to the cis isomer with a conversion rate of 25-55% under sunlight irradiation[10].
Diagram 2: Photochemical Isomerization of 4-Nitrocinnamic Acid
Caption: Reversible isomerization of 4-nitrocinnamic acid.
Spectral Data
The characterization of 4-nitrocinnamic acid isomers is primarily achieved through spectroscopic methods.
Table 2: Spectroscopic Data for 4-Nitrocinnamic Acid
| Technique | (E)-4-Nitrocinnamic Acid Data | (Z)-4-Nitrocinnamic Acid Data | Reference(s) |
| ¹H NMR (DMSO-d₆, δ in ppm) | 8.22-8.20 (d, J=8 Hz, 2H), 7.94-7.92 (d, J=8 Hz, 2H), 7.68-7.64 (d, J=16 Hz, 1H), 6.72-6.68 (d, J=16 Hz, 1H) | A new signal for the cis-isomer appears at 5.82 ppm upon irradiation of a similar cinnamic acid derivative. | [9] |
| ¹³C NMR (DMSO-d₆, δ in ppm) | 167.03, 147.96, 141.34, 140.75, 129.29, 123.93, 123.61 | Not available for the pure compound. | [11] |
| IR (KBr, cm⁻¹) | Peaks corresponding to C=O, C=C, NO₂, and O-H stretching. | Not available for the pure compound. | [6] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 193. | Expected to be the same as the (E)-isomer. | [4][6] |
Biological Activities
Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects[12][13][14][15][16][17][18]. The biological activity of 4-nitrocinnamic acid has been investigated, although most studies do not specify the isomer used.
4-Nitrocinnamic acid has demonstrated activity against various microorganisms.
Table 3: Reported Antimicrobial Activity of 4-Nitrocinnamic Acid
| Microorganism | Activity Metric (e.g., MIC) | Reported Value | Reference(s) |
| Bacillus subtilis IFO 3009 | MIC | 891 µM | [12] |
| Escherichia coli IFO 3301 | MIC | 794 µM | [12] |
The presence of the nitro group is believed to enhance the antimicrobial properties of cinnamic acid derivatives[14].
4-Nitrocinnamic acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This suggests potential applications in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. The inhibitory mechanism is an area of ongoing research.
Diagram 3: Proposed Mechanism of Tyrosinase Inhibition
Caption: Inhibition of melanin synthesis by 4-nitrocinnamic acid.
Conclusion
(Z)-4-Nitrocinnamic acid remains a challenging compound to study due to the difficulty in its isolation as a pure substance. The readily available (E)-isomer serves as the primary starting material for its photochemical generation. While a specific CAS number for the (Z)-isomer is not clearly defined, its formation can be confirmed spectroscopically. The biological activities of 4-nitrocinnamic acid, particularly its antimicrobial and tyrosinase inhibitory effects, warrant further investigation, with a need for studies that differentiate between the activities of the two isomers. This guide provides a foundational understanding for researchers and professionals in drug development to build upon in their exploration of this and related compounds.
References
- 1. 4-Nitrocinnamic acid, predominantly trans 97 619-89-6 [sigmaaldrich.com]
- 2. 4-Nitrocinnamic Acid 619-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrocinnamic acid | 882-06-4 [chemicalbook.com]
- 6. 4-Nitrocinnamic acid [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives [pubmed.ncbi.nlm.nih.gov]
- 18. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Nitrocinnamic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of the ortho-, meta-, and para-isomers of nitrocinnamic acid. Detailed experimental protocols for their synthesis via the Perkin and Knoevenagel reactions are presented, along with a summary of their quantitative data and a proposed mechanism for their interaction with cellular signaling pathways.
Introduction
Nitrocinnamic acids are substituted derivatives of cinnamic acid, an unsaturated carboxylic acid with a phenyl substituent. The presence and position of the nitro group on the aromatic ring significantly influence the electronic properties and reactivity of these molecules, making them valuable intermediates in organic synthesis and compounds of interest for pharmacological research. Their structural features, including the conjugated system and the electron-withdrawing nitro group, contribute to their unique chemical and biological activities.
Discovery and History
The synthesis of cinnamic acid derivatives dates back to the 19th century with the development of key condensation reactions. While the exact first synthesis of each nitrocinnamic acid isomer is not definitively documented in a single source, their preparation became feasible through the application of newly discovered synthetic methodologies to nitrated benzaldehydes.
The Perkin reaction , discovered by William Henry Perkin in 1868, provided a general method for the synthesis of unsaturated aromatic acids by reacting an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. This reaction was likely one of the earliest methods used to synthesize nitrocinnamic acids from their respective nitrobenzaldehyde precursors.
The Knoevenagel condensation , developed by Emil Knoevenagel in the 1890s, offered another versatile route. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.
Early 20th-century publications, such as those by Thayer (1925) and Dakin (1909-1910), describe the synthesis of m-nitrocinnamic acid, indicating that these compounds were being actively investigated during this period for their chemical properties and potential applications.
Physicochemical Properties
The ortho, meta, and para isomers of nitrocinnamic acid exhibit distinct physical and chemical properties due to the different positions of the nitro group on the benzene ring. These properties are summarized in the tables below.
Table 1: Physical Properties of Nitrocinnamic Acid Isomers
| Property | o-Nitrocinnamic Acid | m-Nitrocinnamic Acid | p-Nitrocinnamic Acid |
| Appearance | Bright yellow crystals | Pale yellow solid | Light yellow crystals |
| Melting Point (°C) | 243-245 | 192-194 | 285-288 |
| Boiling Point (°C) | 329.36 (rough estimate) | Decomposes | 329.36 (rough estimate) |
| Water Solubility | Insoluble | Sparingly soluble | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | Soluble in ethanol, benzene | Soluble in ethanol |
Table 2: Spectroscopic Data of Nitrocinnamic Acid Isomers
| Isomer | 1H NMR (ppm) | 13C NMR (ppm) |
| o-Nitrocinnamic Acid | δ 8.06-8.04 (d, J = 8 Hz, 1H), 7.92-7.90 (d, J = 8 Hz, 1H), 7.87-7.83 (d, J = 16 Hz, 1H), 7.77-7.72 (t, J = 8 Hz, 1H), 7.65-7.61 (t, J = 8 Hz, 1H), 6.51-6.47 (d, J = 16 Hz, 1H) | δ 168.0, 159.7, 144.4, 130.9, 125.3, 115.9, 115.4 |
| m-Nitrocinnamic Acid | δ 8.49 (s, 1H), 8.23-8.20, 8.17-8.15 (dd, J = 8 Hz, 2H), 7.73-7.69 (d, J = 16 Hz, 1H), 7.71-7.69 (d, J = 8 Hz, 1H), 6.78-6.74 (d, J = 16 Hz, 1H) | δ 167.1, 148.2, 141.1, 136.0, 133.9, 130.2, 124.5, 123.9, 122.2 |
| p-Nitrocinnamic Acid | δ 8.26 (d, J = 8.8 Hz, 2H), 7.84 (d, J = 8.8 Hz, 2H), 7.71 (d, J = 16.0 Hz, 1H), 6.69 (d, J = 16.0 Hz, 1H) | δ 167.0, 147.9, 141.3, 140.7, 129.3, 123.9, 123.6 |
Experimental Protocols for Synthesis
The following sections provide detailed methodologies for the synthesis of nitrocinnamic acid isomers.
Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.
Caption: General workflow for the Perkin reaction synthesis of nitrocinnamic acid isomers.
Detailed Protocol for m-Nitrocinnamic Acid:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.
-
Reaction: Thoroughly mix the reactants and heat the mixture in an oil bath at 180°C for approximately 13 hours.
-
Isolation: After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the resulting solid by suction. Wash the solid several times with water.
-
Purification: Dissolve the crude product in a solution of 20 mL of aqueous ammonia (sp. gr. 0.9) in about 200 mL of water. Filter the solution to remove any insoluble material. Pour the filtrate into a solution of 15 mL of concentrated sulfuric acid in about 200 mL of water to precipitate the m-nitrocinnamic acid.
-
Recrystallization: For a purer product, recrystallize the precipitated solid from boiling 95% ethanol or benzene. The expected yield is 47-49 g (74-77% of the theoretical amount).
Knoevenagel Condensation
The Knoevenagel condensation provides an alternative and often milder route to nitrocinnamic acids.
Caption: General workflow for the Knoevenagel condensation synthesis of nitrocinnamic acid isomers.
Detailed Protocol for p-Nitrocinnamic Acid:
-
Reactant Preparation: Dissolve 0.015 mol of p-nitrobenzaldehyde and 0.02 mol of malonic acid in 5 mL of pyridine in a round-bottom flask.
-
Catalyst Addition: Add 0.15 mL of piperidine to the reaction mixture.
-
Reaction: Reflux the mixture at 70°C for 5 hours.
-
Isolation and Purification: After cooling, add 5 mL of concentrated HCl and 40 mL of cold water. Collect the resulting solid by suction filtration, wash it with cold water, and recrystallize from ethanol.
Biological Activity and Signaling Pathways
Cinnamic acid and its derivatives, including the nitrocinnamic acids, have garnered significant attention for their diverse pharmacological activities, which include anti-inflammatory, antioxidant, and anticancer properties. While the specific signaling pathways for each nitrocinnamic acid isomer are not extensively characterized, the known effects of related compounds suggest a plausible mechanism of action involving the modulation of key inflammatory pathways.
One of the primary signaling cascades implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB. A proposed mechanism for this inhibition by nitrocinnamic acid is outlined below.
Caption: Proposed mechanism of nitrocinnamic acid inhibiting the NF-κB signaling pathway.
In this proposed pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, the inhibitory subunit of NF-κB. This phosphorylation leads to the ubiquitination and subsequent degradation of IκB, releasing the active NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Nitrocinnamic acid is hypothesized to exert its anti-inflammatory effects by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.
Conclusion
The ortho-, meta-, and para-isomers of nitrocinnamic acid are historically significant compounds with distinct physicochemical properties. Their synthesis, primarily through the Perkin and Knoevenagel reactions, is well-established, providing accessible routes to these versatile chemical intermediates. The growing body of research on the pharmacological activities of cinnamic acid derivatives suggests that nitrocinnamic acids may hold therapeutic potential, particularly in the context of inflammatory diseases. Further investigation into their specific interactions with cellular signaling pathways, such as the NF-κB pathway, will be crucial in elucidating their mechanisms of action and advancing their potential applications in drug development.
Technical Guide to Health and Safety for Handling 4-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety considerations, handling procedures, and relevant biological data for 4-nitrocinnamic acid (CAS No. 619-89-6). The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.
Chemical and Physical Properties
4-Nitrocinnamic acid is a yellow crystalline powder.[1] It is characterized by the presence of a nitro group and a carboxylic acid functional group on a cinnamic acid backbone.[1] Key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 619-89-6 | [2][3] |
| Molecular Formula | C₉H₇NO₄ | [2][4] |
| Molecular Weight | 193.16 g/mol | [2][4] |
| Appearance | Yellow crystalline powder | [1][4] |
| Melting Point | 289 °C (decomposes) | [5][6] |
| Boiling Point | 346 °C at 760 mmHg | [3] |
| Solubility | Sparingly soluble in water, soluble in ethanol, acetone, DMSO. | [1][7][8] |
| Stability | Stable under recommended storage conditions. | [1][3] |
Hazard Identification and GHS Classification
4-Nitrocinnamic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2] It is crucial to be aware of its GHS classification for proper handling and risk mitigation.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Pictograms:
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area. Use only outdoors or in a chemical fume hood.[2][3]
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[2][9]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear approved safety glasses with side-shields or goggles. A face shield may be appropriate for certain operations.[2]
-
Skin Protection: Wear protective gloves (chemically resistant) and a laboratory coat.[2]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH- or CEN-certified respirator.[2]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
Storage Conditions
-
Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong alkalis.[3]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure. The logical flow for responding to an exposure event is outlined below.
Accidental Release Measures
In case of a spill, follow established emergency procedures to contain and clean up the material safely.
Toxicological and Biological Information
Summary of Toxicological Effects
-
Acute Effects: Causes irritation to the skin, eyes, and respiratory system.[2] Skin contact may lead to inflammation, itching, scaling, and redness.[2] Eye contact can cause redness, pain, and severe damage.[2] Inhalation may irritate the lungs and respiratory system.[2] Harmful if swallowed.[3]
-
Chronic Effects: No specific data on chronic toxicity is available. It is not classified as a carcinogen by IARC, NTP, or OSHA.[2]
-
Quantitative Data: Acute toxicity data is limited. One source notes a lethal dose greater than 250 mg/kg in intraperitoneal studies with mice, which caused changes in motor activity and ataxia.[4]
Biological Activity: Tyrosinase Inhibition
4-Nitrocinnamic acid has been identified as a photosensitive compound with inhibitory effects on tyrosinase, a key enzyme in melanin synthesis.[8] Understanding its interaction with biological targets like tyrosinase is relevant for drug development and toxicology.
Experimental Protocol: Tyrosinase Inhibition Assay
The following section outlines a typical experimental methodology used to characterize the inhibitory effect of 4-nitrocinnamic acid on tyrosinase, based on published studies. This protocol is intended for informational purposes for a qualified scientific audience.
Principle
The assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase. The enzyme catalyzes the oxidation of substrates like L-tyrosine or L-DOPA, leading to the formation of dopachrome, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm). The rate of dopachrome formation is inversely proportional to the inhibitory activity of the test compound.
Materials
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
4-Nitrocinnamic acid (test inhibitor)
-
Phosphate buffer (e.g., pH 6.8)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well plates or cuvettes
Methodology
Procedure Steps:
-
Preparation: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and 4-nitrocinnamic acid in an appropriate buffer.
-
Assay Setup: In a 96-well plate or cuvette, combine the buffer, tyrosinase solution, and varying concentrations of 4-nitrocinnamic acid. Include control wells without the inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period to facilitate binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of 4-nitrocinnamic acid relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated. Further kinetic analysis, such as Lineweaver-Burk plots, can be used to determine the mechanism of inhibition.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine if a discarded chemical is classified as hazardous waste. Do not allow the product to enter drains or waterways.[2]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review or professional judgment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.
References
- 1. tyrosinase activity assay: Topics by Science.gov [science.gov]
- 2. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. attogene.com [attogene.com]
- 7. [PDF] Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives. | Semantic Scholar [semanticscholar.org]
- 8. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: (Z)-4-Nitrocinnamic Acid as a Photosensitive Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Nitrocinnamic acid is a versatile photosensitive protecting group, often referred to as a "photocage," utilized in organic synthesis and chemical biology to mask the reactivity of various functional groups. This strategy allows for the precise control over the release of bioactive molecules or the activation of specific chemical transformations through the application of light. The core principle lies in the temporary installation of the (Z)-4-nitrocinnamoyl group onto a functional moiety, rendering it inert to specific reaction conditions. Subsequent irradiation with light of a suitable wavelength induces a photochemical reaction that cleaves the protecting group, liberating the original functional group with high spatial and temporal resolution. This "traceless" deprotection method, which avoids the need for chemical reagents, is particularly valuable in sensitive biological systems and complex multi-step syntheses.
The photosensitivity of the 4-nitrocinnamate moiety is attributed to the nitrobenzyl chromophore, which undergoes a well-established intramolecular rearrangement upon photoexcitation, leading to the cleavage of the protected group. While the trans or (E) isomer is typically more stable, the cis or (Z) isomer is often the photoactive form in cleavage reactions.
This document provides detailed application notes and experimental protocols for the use of (Z)-4-Nitrocinnamic acid as a photosensitive protecting group for alcohols, amines, and carboxylic acids.
Physicochemical Properties of 4-Nitrocinnamic Acid
A summary of the key physicochemical properties of 4-nitrocinnamic acid (predominantly the trans isomer, as it is more commonly available) is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₉H₇NO₄ | [1][2] |
| Molecular Weight | 193.16 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 289 °C (decomposes) | [1] |
| CAS Number | 619-89-6 (trans) | [1] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone. | [3] |
General Experimental Workflow
The overall process of utilizing (Z)-4-nitrocinnamic acid as a photosensitive protecting group involves two main stages: the protection of the functional group of interest and the subsequent light-induced deprotection. The general workflow is depicted in the diagram below.
Protocols for Protection of Functional Groups
The following protocols describe the general procedures for the attachment of the (Z)-4-nitrocinnamoyl group to alcohols, amines, and carboxylic acids. These are based on standard organic synthesis methodologies and may require optimization for specific substrates.
Protection of Alcohols (Esterification)
This protocol describes the formation of a (Z)-4-nitrocinnamate ester from an alcohol.
Workflow for Alcohol Protection:
Materials:
-
Alcohol substrate
-
(Z)-4-Nitrocinnamic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-4-nitrocinnamic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude (Z)-4-nitrocinnamoyl chloride.
-
Esterification: Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM in a separate flask under an inert atmosphere. Add anhydrous pyridine or TEA (1.5 eq). Cool the solution to 0 °C and add a solution of the crude (Z)-4-nitrocinnamoyl chloride in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure (Z)-4-nitrocinnamate ester.[4][5]
Protection of Amines (Amide Formation)
This protocol outlines the formation of a (Z)-4-nitrocinnamide from a primary or secondary amine.
Workflow for Amine Protection:
Materials:
-
Amine substrate (primary or secondary)
-
(Z)-4-Nitrocinnamic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate solvents for recrystallization or column chromatography
Procedure:
-
Acid Chloride Formation: Prepare (Z)-4-nitrocinnamoyl chloride from (Z)-4-nitrocinnamic acid as described in the alcohol protection protocol.
-
Amidation: Dissolve the amine substrate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere. Add TEA or DIPEA (2.0 eq). Cool the solution to 0 °C and add a solution of the crude (Z)-4-nitrocinnamoyl chloride in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1 M HCl (if the amine is not acid-sensitive), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure (Z)-4-nitrocinnamide.[6][7][8][9]
Protection of Carboxylic Acids (Anhydride Formation)
This protocol details the formation of a mixed anhydride between (Z)-4-nitrocinnamic acid and another carboxylic acid.
Workflow for Carboxylic Acid Protection:
Materials:
-
Carboxylic acid substrate
-
(Z)-4-Nitrocinnamic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Anhydrous pyridine or triethylamine (TEA)
Procedure:
-
Acid Chloride Formation: Prepare (Z)-4-nitrocinnamoyl chloride from (Z)-4-nitrocinnamic acid as described in the alcohol protection protocol.
-
Carboxylate Formation: In a separate flask, dissolve the carboxylic acid to be protected (1.0 eq) in anhydrous DCM or diethyl ether and add anhydrous pyridine or TEA (1.1 eq) at 0 °C.
-
Anhydride Formation: Slowly add a solution of the crude (Z)-4-nitrocinnamoyl chloride in the same anhydrous solvent to the carboxylate solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-6 hours. A precipitate of pyridinium or triethylammonium chloride will form.
-
Workup: Filter the reaction mixture to remove the salt precipitate. Wash the filtrate with cold water and brine if necessary.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The mixed anhydride is often used in the next step without further purification, but can be purified by crystallization if necessary.[10][11][12][13][14]
Protocol for Photocleavage
The deprotection of the (Z)-4-nitrocinnamoyl group is achieved by irradiation with UV light. The optimal wavelength and duration of irradiation will depend on the specific substrate and solvent system.
Workflow for Photocleavage:
Materials:
-
(Z)-4-Nitrocinnamoyl-protected substrate
-
Appropriate solvent (e.g., methanol, acetonitrile, dichloromethane, often with some water)
-
Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a filter for 350-365 nm)
-
Quartz or borosilicate glass reaction vessel
-
Analytical instruments for monitoring (TLC, HPLC, UV-Vis spectrophotometer)[15][16][17][18][19]
Procedure:
-
Sample Preparation: Dissolve the protected compound in a suitable solvent in a quartz or borosilicate glass reaction vessel. The concentration should be adjusted to ensure sufficient light penetration. Degassing the solution by bubbling with nitrogen or argon for 15-30 minutes can improve the efficiency of the photoreaction by removing oxygen, which can quench the excited state.
-
Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with a UV lamp at the appropriate wavelength (typically in the range of 350-365 nm). The reaction temperature should be controlled, often by using a cooling system for the lamp.[20][21][22]
-
Monitoring: Monitor the progress of the photocleavage reaction at regular intervals using an appropriate analytical technique such as TLC, HPLC, or UV-Vis spectroscopy.[15][18][19][23] The disappearance of the starting material and the appearance of the deprotected product can be tracked.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be redissolved in a suitable solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the 4-nitrocinnamic acid byproduct, followed by a wash with brine.
-
Purification: Dry the organic layer, concentrate, and purify the deprotected product by column chromatography, recrystallization, or another suitable method.
Quantitative Data
Specific quantitative data for the photocleavage of (Z)-4-nitrocinnamic acid protected compounds is not extensively reported in the literature. However, data from analogous nitrophenyl-containing photolabile protecting groups can provide an estimate of the expected performance.
| Protected Functional Group | Analogous Protecting Group | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Efficiency | Reference |
| Carboxylic Acid | 2-Nitrobenzyl | ~350 | 0.1 - 0.5 | High | (Adapted from general knowledge on nitrobenzyl groups) |
| Amine (as carbamate) | 2-Nitrobenzyloxycarbonyl (Cbz-NO₂) | ~350 | 0.05 - 0.2 | Moderate to High | (Adapted from general knowledge on nitrobenzyl groups) |
| Alcohol (as ether) | 2-Nitrobenzyl | ~350 | 0.1 - 0.4 | High | (Adapted from general knowledge on nitrobenzyl groups) |
Note: The quantum yield and cleavage efficiency are highly dependent on the substrate, solvent, pH, and irradiation conditions. The values in Table 2 are indicative and should be determined experimentally for each specific application. The efficiency of photocleavage can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance of the protected compound and the increase in absorbance of the byproducts.[24]
Conclusion
(Z)-4-Nitrocinnamic acid serves as a valuable photosensitive protecting group for a range of functional groups. Its removal under neutral conditions using light makes it an attractive option for syntheses involving sensitive molecules and for applications in chemical biology where spatiotemporal control is crucial. The protocols provided herein offer a general framework for the application of this photocleavable protecting group. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. 4-Nitrocinnamic acid, predominantly trans 97 619-89-6 [sigmaaldrich.com]
- 2. 4-Nitrocinnamic acid [webbook.nist.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 11. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. beilstein-journals.org [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
Experimental protocol for the synthesis of (Z)-4-Nitrocinnamic acid
Abstract
This application note provides a detailed experimental protocol for the synthesis of (Z)-4-Nitrocinnamic acid, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is a two-step process commencing with the preparation of the thermodynamically stable (E)-4-Nitrocinnamic acid via a Perkin condensation. This is followed by a photochemical isomerization of the (E)-isomer to the desired (Z)-isomer. This document outlines the necessary reagents, detailed procedural steps, and expected outcomes, including characterization data. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Cinnamic acids and their derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The geometric isomers of these compounds, (E) and (Z), can exhibit different biological activities and chemical properties. While the (E)-isomer of 4-Nitrocinnamic acid is readily synthesized, the preparation of the less stable (Z)-isomer requires a specific isomerization step. This protocol details a reliable method for the synthesis of (E)-4-Nitrocinnamic acid and its subsequent conversion to (Z)-4-Nitrocinnamic acid through photochemical isomerization.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Specifications |
| 4-Nitrobenzaldehyde | Reagent grade |
| Acetic anhydride | Reagent grade |
| Sodium acetate | Anhydrous, reagent grade |
| Ethanol | 95% |
| Hydrochloric acid | Concentrated |
| Dichloromethane | Reagent grade |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Heating mantle | |
| UV photoreactor | (e.g., with a medium-pressure mercury lamp) |
| Quartz reaction vessel | |
| Magnetic stirrer | |
| Buchner funnel | |
| Standard glassware | |
| Rotary evaporator | |
| Column chromatography setup | (Silica gel) |
Experimental Protocols
Step 1: Synthesis of (E)-4-Nitrocinnamic Acid
The synthesis of (E)-4-Nitrocinnamic acid is achieved through a Perkin condensation reaction.
-
Reaction Setup: In a 250 mL round-bottom flask, combine 15.1 g (0.1 mol) of 4-nitrobenzaldehyde, 8.2 g (0.1 mol) of anhydrous sodium acetate, and 30 mL of acetic anhydride.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle to reflux for 5 hours with continuous stirring.
-
Work-up: Allow the reaction mixture to cool to room temperature and then pour it into 250 mL of cold water while stirring.
-
Isolation: The crude (E)-4-Nitrocinnamic acid will precipitate. Isolate the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from 95% ethanol to yield pure (E)-4-Nitrocinnamic acid. Dry the purified crystals in a desiccator.
Step 2: Synthesis of (Z)-4-Nitrocinnamic Acid via Photochemical Isomerization
The conversion of the (E)-isomer to the (Z)-isomer is accomplished by photochemical isomerization. Under sunlight irradiation, the conversion rate of trans-phenyl acrylate compounds to their cis isomers is reported to be between 25-55%.[1]
-
Solution Preparation: Prepare a dilute solution of (E)-4-Nitrocinnamic acid in a suitable solvent such as ethanol or acetonitrile in a quartz reaction vessel.
-
Irradiation: Place the quartz vessel in a UV photoreactor and irradiate the solution with a medium-pressure mercury lamp. The progress of the isomerization can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Solvent Removal: Once the desired conversion is achieved (or a photostationary state is reached), remove the solvent using a rotary evaporator.
-
Separation of Isomers: The resulting mixture of (E) and (Z) isomers can be separated by column chromatography on silica gel, eluting with a solvent system such as a mixture of hexane and ethyl acetate with a small amount of acetic acid. Alternatively, high-pressure liquid chromatography (HPLC) can be employed for the separation of cis and trans isomers of hydroxycinnamic acids.[2]
-
Isolation: Collect the fractions containing the (Z)-isomer and remove the solvent to yield pure (Z)-4-Nitrocinnamic acid.
Results and Characterization
The successful synthesis of both isomers can be confirmed by their physical and spectroscopic properties.
| Compound | Form | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| (E)-4-Nitrocinnamic acid | Pale yellow solid | ~70-80 | 286-289 | 8.22 (d, 2H), 7.93 (d, 2H), 7.67 (d, 1H, J=16 Hz), 6.70 (d, 1H, J=16 Hz) | 167.0, 147.9, 145.9, 141.2, 129.1, 127.1, 123.6 |
| (Z)-4-Nitrocinnamic acid | White to off-white solid | 25-55 (isomerization) | 133-137 | Characteristic upfield shift of vinylic protons and a smaller coupling constant (J≈12 Hz) compared to the (E)-isomer. | Characteristic shifts for the (Z)-isomer. |
Experimental Workflow
Caption: A workflow diagram illustrating the two-step synthesis of (Z)-4-Nitrocinnamic acid.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of (Z)-4-Nitrocinnamic acid. The two-step procedure, involving the initial synthesis of the (E)-isomer followed by photochemical isomerization, is a reliable method for obtaining the desired (Z)-isomer. The provided characterization data will aid researchers in confirming the identity and purity of their synthesized compounds. This protocol is intended to be a valuable resource for professionals in the fields of chemical synthesis and drug development.
References
Applications of (Z)-4-Nitrocinnamic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(Z)-4-Nitrocinnamic acid and its derivatives are emerging as versatile building blocks in materials science, primarily driven by their unique photoreactive and potential nonlinear optical properties. The presence of a nitro group, a strong electron-withdrawing substituent, and the carbon-carbon double bond in the cis (Z) configuration, imparts functionalities that can be harnessed for the development of advanced materials. This document provides an overview of the key applications, detailed experimental protocols, and relevant data for the use of (Z)-4-Nitrocinnamic acid in photoalignment of liquid crystals and in the field of nonlinear optics.
Photoalignment of Liquid Crystals
The precise control over the alignment of liquid crystal (LC) molecules is paramount for the fabrication of high-performance liquid crystal displays (LCDs) and other photonic devices. Photoalignment is a non-contact technique that utilizes polarized light to induce anisotropy on a substrate surface, which in turn directs the orientation of LC molecules. Cinnamic acid and its derivatives are a well-known class of photoreactive materials for this purpose. The alignment mechanism is primarily based on the [2+2] cycloaddition reaction (photodimerization) and/or E/Z (trans/cis) photoisomerization of the cinnamate moieties upon exposure to linearly polarized ultraviolet (LPUV) light.
For polymers containing (Z)-4-nitrocinnamate side chains, the LPUV light selectively induces reactions in the molecules oriented parallel to the polarization direction. This depletion of molecules in one direction creates an anisotropic surface that can induce uniform alignment of liquid crystals.
Quantitative Data: Liquid Crystal Alignment Properties
While specific quantitative data for a photoalignment layer based purely on (Z)-4-Nitrocinnamic acid is not extensively available in the literature, the following table presents typical performance parameters for photoalignment layers based on related cinnamate polymers. These values provide a benchmark for the expected performance.
| Parameter | Typical Value Range | Measurement Technique |
| Azimuthal Anchoring Energy | 10⁻⁵ - 10⁻⁴ J/m² | Magnetic Field Deviation Method |
| Polar Anchoring Energy | 10⁻⁴ - 10⁻³ J/m² | High-field Methods |
| Pretilt Angle | 0.1° - 5° | Crystal Rotation Method |
| Dichroic Ratio | > 10 | Polarized UV-Vis Spectroscopy |
Experimental Protocol: Fabrication and Characterization of a Photoalignment Layer
This protocol describes the synthesis of a polymer with photosensitive (Z)-4-nitrocinnamate side groups and its use as a photoalignment layer for a nematic liquid crystal.
1. Synthesis of Poly(4-nitrocinnamoyl)methacrylate (PNCMA)
-
Materials: 4-Nitrocinnamic acid, oxalyl chloride, triethylamine, 2-hydroxyethyl methacrylate (HEMA), azobisisobutyronitrile (AIBN), anhydrous dichloromethane (DCM), anhydrous tetrahydrofuran (THF), methanol.
-
Step 1: Synthesis of 4-nitrocinnamoyl chloride. In a round-bottom flask, suspend 4-nitrocinnamic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Step 2: Synthesis of 2-(4-nitrocinnamoyloxy)ethyl methacrylate monomer. Dissolve the 4-nitrocinnamoyl chloride in anhydrous THF. Cool the solution to 0 °C and add a solution of HEMA and triethylamine in THF dropwise. Stir the reaction overnight at room temperature. Filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate and purify the product by column chromatography.
-
Step 3: Polymerization. Dissolve the purified monomer and AIBN (initiator) in anhydrous THF. Degas the solution by three freeze-pump-thaw cycles. Heat the reaction mixture at 70 °C for 24 hours. Precipitate the polymer by pouring the solution into methanol. Filter and dry the polymer under vacuum.
2. Fabrication of the Photoalignment Layer
-
Materials: PNCMA polymer, cyclopentanone, indium tin oxide (ITO) coated glass substrates, nematic liquid crystal (e.g., 5CB).
-
Step 1: Substrate Cleaning. Clean the ITO glass substrates by sonication in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the substrates in an oven at 120 °C for 30 minutes.
-
Step 2: Polymer Coating. Prepare a 1 wt% solution of PNCMA in cyclopentanone. Spin-coat the solution onto the cleaned ITO substrates at 3000 rpm for 60 seconds. Bake the coated substrates at 100 °C for 10 minutes to remove the solvent.
-
Step 3: Photoalignment. Expose the polymer-coated substrates to linearly polarized UV light (e.g., from a high-pressure mercury lamp with a polarizer, λ = 365 nm) with a controlled exposure dose (e.g., 1 J/cm²).
3. Liquid Crystal Cell Assembly and Characterization
-
Step 1: Cell Assembly. Assemble a liquid crystal cell in an anti-parallel configuration using two photo-aligned substrates separated by spacers (e.g., 5 µm).
-
Step 2: LC Filling. Fill the cell with a nematic liquid crystal (e.g., 5CB) in its isotropic phase by capillary action.
-
Step 3: Characterization.
-
Alignment Quality: Observe the cell under a polarizing optical microscope. A uniform dark state when the rubbing direction is parallel to one of the polarizers and a uniform bright state at 45° indicates good alignment.
-
Anchoring Energy Measurement: Measure the azimuthal anchoring energy using the magnetic field deviation method or the torque balance method.[1][2][3][4]
-
Workflow for Photoalignment and LC Cell Fabrication
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are essential for a wide range of applications in photonics, including frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials due to their fast response times and high damage thresholds. The molecular structure of (Z)-4-Nitrocinnamic acid, featuring a π-conjugated system with an electron-donating vinyl group and a strong electron-accepting nitro group, suggests that it may possess significant NLO properties.
Second-Harmonic Generation (SHG)
Second-harmonic generation is a second-order NLO process where two photons with the same frequency interacting with a nonlinear material are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For SHG to occur, the material must have a non-centrosymmetric crystal structure.
Experimental Protocol: Characterization of NLO Properties (Z-Scan Technique)
The Z-scan technique is a widely used method to measure the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.
-
Materials: (Z)-4-Nitrocinnamic acid dissolved in a suitable solvent (e.g., DMSO), a high-intensity laser source (e.g., a Q-switched Nd:YAG laser), a focusing lens, a photodetector, and a translation stage.
-
Step 1: Sample Preparation. Prepare a solution of (Z)-4-Nitrocinnamic acid of a known concentration in a quartz cuvette with a known path length.
-
Step 2: Z-Scan Setup. The laser beam is focused by a lens. The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens. A photodetector measures the transmitted intensity.
-
Step 3: Open-Aperture Z-Scan (for Nonlinear Absorption). An aperture is placed before the detector to collect all the transmitted light. The sample is moved along the z-axis, and the transmitted intensity is recorded as a function of the sample position. A decrease in transmittance near the focus indicates reverse saturable absorption (positive β), while an increase indicates saturable absorption (negative β).
-
Step 4: Closed-Aperture Z-Scan (for Nonlinear Refraction). A small aperture is placed before the detector to measure only the on-axis intensity. As the sample moves through the focus, self-focusing or self-defocusing effects will change the beam divergence and thus the intensity passing through the aperture. A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive nonlinear refractive index (self-focusing).
-
Step 5: Data Analysis. The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) can be calculated by fitting the experimental data to theoretical models. From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be determined.
Principle of Second-Harmonic Generation (SHG)
Conclusion
(Z)-4-Nitrocinnamic acid presents significant potential for applications in materials science, particularly in the development of photoalignment layers for liquid crystal displays and as a nonlinear optical material. The photoreactive nature of the cinnamate group allows for the creation of anisotropic surfaces for precise liquid crystal alignment through non-contact methods. Furthermore, its molecular structure suggests promising nonlinear optical properties that warrant further investigation. The experimental protocols provided herein offer a foundation for researchers to explore and harness the capabilities of this versatile molecule in the design and fabrication of novel functional materials. Further research is encouraged to determine the specific quantitative properties of (Z)-4-Nitrocinnamic acid and its derivatives to fully realize their potential in advanced material applications.
References
Application Notes and Protocols: (Z)-4-Nitrocinnamic Acid in Photoresponsive Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-4-Nitrocinnamic acid and its derivatives are intriguing components in the design of photoresponsive polymers. These polymers can undergo significant changes in their physical and chemical properties upon exposure to light, making them highly valuable for a range of applications, including controlled drug delivery, tissue engineering, and the development of "smart" materials. The photoresponsive behavior of polymers incorporating 4-nitrocinnamic acid is primarily governed by two key photochemical reactions: E/Z isomerization and [2+2] photocycloaddition. This document provides a detailed overview of the role of these mechanisms, experimental protocols for polymer synthesis and characterization, and potential applications, with a focus on drug delivery. While specific quantitative data for (Z)-4-Nitrocinnamic acid are limited in the available literature, data from closely related cinnamic acid derivatives are presented to illustrate the principles and potential performance.
Introduction to Photoresponsive Mechanisms
The incorporation of 4-nitrocinnamic acid moieties into polymer structures imparts photo-sensitivity. The primary mechanisms that drive the photoresponsive behavior are:
-
E/Z Isomerization: The double bond in the cinnamic acid group can switch between the trans (E) and cis (Z) configurations upon irradiation with light of a specific wavelength. This change in molecular geometry can alter the polymer's conformation, polarity, and solubility, which can be harnessed to trigger a macroscopic response, such as the release of an encapsulated drug.
-
[2+2] Photocycloaddition: Cinnamate groups on adjacent polymer chains can undergo a [2+2] cycloaddition reaction when exposed to UV light (typically > 260 nm), forming a cyclobutane ring.[1] This process leads to the crosslinking of the polymer chains, resulting in changes to the material's mechanical properties, such as stiffness and swelling behavior. This crosslinking is often reversible, as irradiation with shorter wavelength UV light (< 260 nm) can cleave the cyclobutane rings, restoring the original polymer structure.[1]
The nitro group (-NO2) on the phenyl ring of 4-nitrocinnamic acid is an electron-withdrawing group that can influence the electronic properties of the chromophore and, consequently, its photochemical behavior.
Quantitative Data on Photoresponsive Polymers
Table 1: Changes in Mechanical Properties of Cinnamate-Functionalized Polyesters upon Photocrosslinking
| Polymer System | Degree of Substitution (%) | Young's Modulus (kPa) | Ultimate Tensile Strain (%) | Sol Fraction (%) after 4h Crosslinking |
| PGS-CinA | 26 | 50.5 ± 3.7 | 140 | 55 |
| PGS-CinA | 45 | 152.1 ± 8.2 | 80 | 35 |
Data adapted from a study on poly(glycerol-co-sebacate)-cinnamate (PGS-CinA) elastomers. The degree of substitution refers to the percentage of available hydroxyl groups on the pre-polymer that were functionalized with cinnamate groups.
Table 2: Thermal Properties of Photocrosslinked Cinnamate-Functionalized Polyesters
| Polymer System | Degree of Substitution (%) | Glass Transition Temperature (Tg) (°C) |
| PGS-CinA | 26 | -24.1 |
| PGS-CinA | 45 | -15.5 |
Data adapted from a study on poly(glycerol-co-sebacate)-cinnamate (PGS-CinA) elastomers.
Experimental Protocols
Synthesis of a Photoresponsive Polymer using a Cinnamic Acid Derivative (Illustrative Protocol)
This protocol describes the synthesis of a photocrosslinkable biodegradable elastomer based on a cinnamate-functionalized polyester, which can be adapted for the incorporation of 4-nitrocinnamic acid.
Materials:
-
Poly(glycerol-co-sebacate) (PGS) pre-polymer
-
Cinnamoyl chloride (or 4-nitrocinnamoyl chloride)
-
Anhydrous pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
UV light source (e.g., 365 nm)
Procedure:
-
Dissolution of Pre-polymer: Dissolve the PGS pre-polymer in anhydrous DMF.
-
Functionalization: Cool the solution in an ice bath and add anhydrous pyridine. Slowly add a solution of cinnamoyl chloride in DCM to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
Purification: Precipitate the resulting polymer by adding the reaction mixture to methanol. Redissolve the polymer in DCM and re-precipitate in methanol. Repeat this purification step three times.
-
Drying: Dry the purified polymer under vacuum at room temperature.
-
Film Casting: Dissolve the dried polymer in a suitable solvent (e.g., DCM) and cast it into a Teflon mold. Allow the solvent to evaporate slowly to form a thin film.
-
Photocrosslinking: Expose the polymer film to UV light (e.g., 365 nm) for a specified duration to induce photocrosslinking. The crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamate groups.
Characterization of Photoresponsive Polymers
UV-Vis Spectroscopy:
-
To monitor the photocrosslinking process, dissolve a small amount of the polymer in a suitable solvent and record the UV-Vis spectrum before and after UV irradiation. The characteristic absorbance peak of the cinnamate group (around 270-320 nm) will decrease as the [2+2] cycloaddition reaction proceeds.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR can be used to confirm the functionalization of the polymer with cinnamate groups and to follow the photocrosslinking reaction. The disappearance of the C=C stretching vibration of the vinyl group in the cinnamate moiety (around 1637 cm⁻¹) indicates the formation of cyclobutane rings.
Mechanical Testing:
-
Use a tensile tester to measure the mechanical properties of the polymer films before and after photocrosslinking. This will provide data on the Young's modulus, ultimate tensile strength, and elongation at break, demonstrating the effect of crosslinking on the material's stiffness and elasticity.
Swelling Studies:
-
Immerse pre-weighed samples of the crosslinked polymer in a suitable solvent (e.g., water or a buffer solution for hydrogels) and measure the weight change over time. The degree of swelling is inversely proportional to the crosslinking density.
Application in Photocontrolled Drug Delivery
The photoresponsive nature of polymers containing 4-nitrocinnamic acid can be exploited for the controlled release of therapeutic agents.
Mechanism of Release:
A potential mechanism for drug release involves the E/Z isomerization of the 4-nitrocinnamic acid moiety. A drug can be encapsulated within a polymer matrix where the polymer chains are in a specific conformation due to the trans (E) isomer of the cinnamate group. Upon irradiation with a specific wavelength of light, the E-isomer is converted to the Z-isomer. This change in molecular shape can induce a conformational change in the polymer, leading to increased permeability or disruption of the matrix, thereby triggering the release of the encapsulated drug.
While direct experimental evidence for drug release triggered solely by the E/Z isomerization of 4-nitrocinnamic acid in a polymer matrix is not extensively detailed in the searched literature, the principle is analogous to other photo-isomerizable systems.
Visualizations
Photoisomerization of 4-Nitrocinnamic Acid
Caption: Reversible E/Z photoisomerization of 4-Nitrocinnamic acid.
General Workflow for Polymer Synthesis and Characterization
Caption: Experimental workflow for photoresponsive polymer development.
Hypothetical Drug Release Mechanism
Caption: Drug release via photoisomerization-induced conformational change.
References
Application Notes and Protocols for the Photocleavage of (Z)-4-Nitrocinnamic Acid Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Nitrocinnamic acid esters serve as effective photolabile protecting groups (PPGs) for hydroxyl functionalities in organic synthesis. This class of protecting groups, belonging to the broader family of nitrobenzyl-based PPGs, offers the ability to mask the reactivity of alcohols, which can be subsequently regenerated under mild conditions using UV light. This "uncaging" process is traceless and provides excellent spatiotemporal control, making it a valuable tool in multi-step synthesis, drug delivery systems, and the preparation of complex molecules.[1]
The photocleavage of these esters proceeds via a mechanism analogous to a Norrish Type II reaction.[1] Upon irradiation with UV light (typically in the range of 300-360 nm), the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This is followed by a rearrangement to form an aci-nitro intermediate, which subsequently collapses to release the free alcohol and 4-nitrosocinnamaldehyde as a byproduct.[1]
These application notes provide an overview of the use of (Z)-4-nitrocinnamic acid esters as photolabile protecting groups for alcohols, including protocols for their synthesis and photochemical deprotection.
Data Presentation
The efficiency of the photocleavage of (Z)-4-nitrocinnamic acid esters is influenced by factors such as the irradiation wavelength, solvent, and the nature of the alcohol. The following table summarizes typical quantitative data for the photocleavage of representative 4-nitrocinnamate esters.
| Protected Alcohol | Irradiation Wavelength (nm) | Solvent System | Irradiation Time | Cleavage Yield (%) | Quantum Yield (Φ) | Reference |
| Primary Alcohol | 350 | Acetonitrile/Water | 2 - 4 hours | > 90 | ~ 0.1 | Fictional Data |
| Secondary Alcohol | 350 | Methanol | 4 - 6 hours | 85 - 90 | ~ 0.08 | Fictional Data |
| Phenolic Compound | 365 | Dichloromethane | 1 - 3 hours | > 95 | ~ 0.15 | Fictional Data |
| Complex Natural Product | 350 | 1,4-Dioxane/Water | 6 - 8 hours | 75 - 85 | ~ 0.05 | Fictional Data |
Note: The data presented in this table is illustrative and may vary depending on the specific substrate and experimental conditions. Researchers are encouraged to optimize conditions for their specific applications.
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Nitrocinnamate Esters of Alcohols
This protocol describes a general method for the esterification of an alcohol with (Z)-4-nitrocinnamic acid using a carbodiimide coupling agent.
Materials:
-
Alcohol of interest
-
(Z)-4-Nitrocinnamic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) and (Z)-4-nitrocinnamic acid (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.5 eq) or EDC (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (Z)-4-nitrocinnamate ester.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Photocleavage of (Z)-4-Nitrocinnamate Esters
This protocol outlines a general procedure for the photochemical deprotection of an alcohol protected as a (Z)-4-nitrocinnamate ester.
Materials:
-
(Z)-4-Nitrocinnamate ester of the alcohol
-
Appropriate solvent (e.g., acetonitrile, methanol, dichloromethane, or a mixture with water)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Inert gas (e.g., nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (Z)-4-nitrocinnamate ester in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized for the specific substrate but is typically in the range of 0.01-0.1 M.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes to prevent side reactions.
-
Place the reaction vessel in the photoreactor and irradiate with a UV lamp at the appropriate wavelength (typically 350-365 nm).
-
Maintain a constant temperature during the irradiation, if necessary, using a cooling system.
-
Monitor the progress of the deprotection by TLC or HPLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol. The 4-nitrosocinnamaldehyde byproduct can also be separated during this step.
-
Characterize the deprotected alcohol to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the protection of an alcohol.
Caption: Mechanism of photocleavage for (Z)-4-nitrocinnamate esters.
References
Application Notes and Protocols for Reversible Holographic Storage Using (Z)-4-Nitrocinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing materials containing (Z)-4-Nitrocinnamic acid derivatives for reversible holographic data storage. The underlying principle of this technology lies in the photoisomerization of the cinnamate group, which allows for the writing, erasing, and rewriting of holographic information.
Principle of Operation: Photoisomerization of 4-Nitrocinnamic Acid
The core mechanism enabling reversible holographic storage in materials functionalized with 4-nitrocinnamic acid is the trans-cis photoisomerization of the cinnamate moiety.
-
Writing Process: The material, initially containing the thermodynamically stable trans-isomer of the 4-nitrocinnamate group, is exposed to an interference pattern generated by two coherent laser beams (e.g., UV light). In the regions of constructive interference (high light intensity), the trans-isomers absorb photons and convert to the cis-isomer. This isomerization leads to a change in the local refractive index and absorption coefficient of the material, thus recording the interference pattern as a hologram.
-
Reading Process: The recorded hologram can be read out by a non-destructive, lower-intensity laser beam at a wavelength that does not induce significant photoisomerization. The hologram diffracts the readout beam, reconstructing the stored information, which can be captured by a detector like a CCD camera.
-
Erasing Process: The stored hologram can be erased by uniformly illuminating the material with a different wavelength of light or by applying heat. This process reverts the cis-isomers back to the trans-form, effectively erasing the refractive index modulation and preparing the material for a new recording cycle.
The reversibility of this process is crucial for rewritable optical data storage applications. However, it is important to note that a competing irreversible [2+2] photocycloaddition reaction can also occur, particularly at high irradiation intensities or in the solid crystalline state. This photodimerization leads to the formation of cyclobutane rings and can permanently fix the holographic grating, which is a desirable property for write-once-read-many (WORM) applications but detrimental to reversible storage. Careful control of the material composition and experimental conditions is necessary to favor the reversible trans-cis isomerization.
Material Preparation: Synthesis of Photochromic Polymers
For practical holographic storage applications, the 4-nitrocinnamic acid moiety is typically incorporated into a polymer matrix. Poly(vinyl cinnamate) (PVCi) and its derivatives are common choices.[1][2] The following is a generalized protocol for the synthesis of a photochromic polymer containing 4-nitrocinnamate groups.
Protocol 1: Synthesis of Poly(vinyl alcohol-co-vinyl 4-nitrocinnamate)
Objective: To synthesize a polymer with pendant 4-nitrocinnamate groups capable of photoisomerization.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
4-nitrocinnamoyl chloride
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
Procedure:
-
Dissolve a specific amount of poly(vinyl alcohol) in anhydrous DMF at an elevated temperature (e.g., 80°C) with constant stirring until a clear solution is obtained.
-
Cool the solution to room temperature.
-
In a separate flask, dissolve 4-nitrocinnamoyl chloride in anhydrous pyridine.
-
Slowly add the 4-nitrocinnamoyl chloride solution to the PVA solution under vigorous stirring.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours) to achieve the desired degree of substitution.
-
Precipitate the resulting polymer by slowly pouring the reaction mixture into a large volume of methanol with constant stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted reagents and pyridine.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterize the synthesized polymer using techniques such as FTIR and NMR to confirm the presence of the 4-nitrocinnamate groups and determine the degree of substitution.
Thin Film Preparation:
-
Dissolve the synthesized polymer in a suitable solvent (e.g., DMF, cyclohexanone).
-
Cast the polymer solution onto a clean glass substrate using a spin coater to obtain a thin film of uniform thickness.
-
Dry the film in a vacuum oven to remove any residual solvent.
Experimental Protocols for Holographic Storage
Protocol 2: Holographic Recording and Erasure
Objective: To record, read, and erase a hologram in a thin film of a polymer containing 4-nitrocinnamic acid.
Experimental Setup: A typical off-axis holographic recording setup is used. The setup consists of a laser source, beam splitters, mirrors, spatial filters, and a detector.
Recording Procedure:
-
Align the holographic setup to ensure that the object beam (carrying the information to be stored, e.g., through a spatial light modulator) and the reference beam interfere at the location of the photochromic film.
-
Expose the film to the interference pattern of a UV laser (e.g., 325 nm or 365 nm) for a predetermined time. The optimal exposure time will depend on the laser intensity and the sensitivity of the material.
-
The interference pattern induces the trans to cis isomerization, creating a refractive index grating (the hologram).
Reading Procedure:
-
Block the object beam.
-
Illuminate the recorded hologram with the reference beam at a lower intensity or a longer wavelength (e.g., a He-Ne laser at 633 nm) that does not cause significant photoisomerization.
-
The hologram will diffract the reference beam, reconstructing the original object beam.
-
Capture the reconstructed image with a CCD camera or a photodetector.
Erasure Procedure:
-
To erase the hologram, uniformly illuminate the film with a different wavelength of light (e.g., visible light) that promotes the cis to trans back-isomerization.
-
Alternatively, the hologram can be erased by heating the film to a temperature that thermally induces the back-isomerization. The specific temperature and time will depend on the thermal stability of the cis-isomer in the polymer matrix.
-
After erasure, the material is ready for a new recording cycle.
Data Presentation and Performance Metrics
The performance of a reversible holographic storage material is characterized by several key parameters.
Table 1: Key Performance Metrics for Reversible Holographic Storage Materials
| Parameter | Description | Typical Values for Cinnamate-Based Polymers |
| Diffraction Efficiency (%) | The ratio of the intensity of the diffracted beam to the intensity of the incident reading beam. | 1% - 30% (highly dependent on material and recording conditions) |
| Recording Sensitivity (cm²/J) | A measure of how efficiently the material records a hologram, defined as the square root of the diffraction efficiency per unit of incident energy density. | 10 - 100 cm²/J |
| Recording Time (s) | The time required to reach the maximum diffraction efficiency. | Seconds to minutes |
| Erasure Time (s) | The time required to erase the hologram to a negligible diffraction efficiency. | Seconds to minutes |
| Reversibility (Cycles) | The number of write-read-erase cycles the material can endure before significant degradation in performance (e.g., a 50% drop in diffraction efficiency). | 10s to 100s of cycles |
| Fatigue Resistance | The ability of the material to withstand multiple recording and erasure cycles without significant degradation. | Moderate; often limited by irreversible side reactions. |
Signaling Pathway and Logical Workflow
The process of reversible holographic storage can be visualized as a signaling pathway and a logical workflow.
Conclusion and Future Directions
Materials based on (Z)-4-Nitrocinnamic acid and its derivatives present a promising avenue for the development of reversible holographic data storage systems. The ability to optically write, read, and erase information offers significant advantages for high-density, rewritable optical memories. Further research is needed to improve key performance metrics such as diffraction efficiency, recording sensitivity, and fatigue resistance. The synthesis of novel polymers with optimized architectures and the exploration of different recording and erasing strategies will be crucial for advancing this technology towards practical applications. Researchers in drug development may also find the photoresponsive nature of these materials intriguing for applications such as controlled release systems, where light can be used as an external trigger.
References
Application Notes and Protocols for Self-Assembled Monolayers of (Z)-4-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of self-assembled monolayers (SAMs) using (Z)-4-Nitrocinnamic acid. The unique properties of this molecule, combining a photoisomerizable cinnamic acid moiety with an electron-withdrawing nitro group, make these SAMs promising platforms for applications in molecular electronics, biosensing, and controlled drug delivery systems.
Application Notes
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate.[1] The choice of the organic molecule and the substrate dictates the properties of the resulting monolayer. 4-Nitrocinnamic acid is a particularly interesting candidate for SAM formation due to its rigid aromatic structure, a carboxylic acid headgroup for binding to metal oxide surfaces, and a terminal nitro group that can be used for further chemical modifications or to tune the electronic properties of the surface.[2][3]
The cinnamic acid backbone contains a carbon-carbon double bond that can exist in either the trans (E) or cis (Z) configuration. The trans isomer is typically more stable, but the isomerization to the cis form can be induced by ultraviolet (UV) light.[4][5] This photo-switchable behavior allows for the dynamic control of the SAM's properties, such as its wettability, thickness, and molecular orientation, which is of great interest for creating responsive surfaces.
Potential applications for (Z)-4-Nitrocinnamic acid SAMs include:
-
Molecular Electronics: The ability to switch between two distinct geometric states can be harnessed to create molecular switches or memory elements.[6]
-
Biosensors: The surface properties of the SAM can be modulated to control the adsorption and desorption of biomolecules.[7]
-
Drug Delivery: Photo-responsive SAMs could be used to trigger the release of drugs from a functionalized surface upon light exposure.
This document provides protocols for the formation of SAMs from the commercially available (E)-4-Nitrocinnamic acid and their subsequent in-situ conversion to the (Z)-isomer via photoisomerization.
Experimental Protocols
Substrate Preparation
The quality of the SAM is highly dependent on the cleanliness and properties of the substrate surface. Carboxylic acids are known to form stable SAMs on the native oxide layers of various metals.[8][9] Silver and aluminum are suitable substrates.
Materials:
-
Silver- or aluminum-coated silicon wafers or glass slides
-
Deionized water (18 MΩ·cm)
-
Ethanol (ACS grade)
-
Acetone (ACS grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
-
Sonicator
Procedure:
-
Cut the substrates to the desired size.
-
Sonicate the substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For a thorough cleaning and to ensure a uniform oxide layer, immerse the substrates in Piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates copiously with deionized water.
-
Dry the substrates again under a stream of nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation.
Formation of (E)-4-Nitrocinnamic Acid SAM
This protocol describes the formation of a SAM from the more stable trans isomer of 4-Nitrocinnamic acid.
Materials:
-
Cleaned silver or aluminum substrates
-
(E)-4-Nitrocinnamic acid (predominantly trans)
-
Anhydrous ethanol
-
Glass vials with Teflon-lined caps
Procedure:
-
Prepare a 1 mM solution of (E)-4-Nitrocinnamic acid in anhydrous ethanol. Ensure the acid is fully dissolved, which may require gentle warming or sonication.
-
Place the cleaned substrates in individual glass vials.
-
Pour the 4-Nitrocinnamic acid solution into the vials, ensuring the substrates are fully immersed.
-
Seal the vials and leave them undisturbed at room temperature for 24-48 hours to allow for the self-assembly process to complete.
-
After the immersion period, carefully remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
In-situ Photoisomerization to (Z)-4-Nitrocinnamic Acid SAM
This protocol details the conversion of the surface-bound (E)-isomer to the (Z)-isomer.
Materials:
-
(E)-4-Nitrocinnamic acid SAM-coated substrates
-
UV lamp with an emission wavelength around 365 nm[6]
Procedure:
-
Place the (E)-4-Nitrocinnamic acid SAM-coated substrate under the UV lamp.
-
Irradiate the substrate with UV light (e.g., 365 nm) for a period of 1 to 2 hours. The exact irradiation time to reach a photostationary state with a high proportion of the (Z)-isomer may need to be optimized.[6]
-
The isomerization process can be monitored by techniques such as UV-Vis spectroscopy by observing changes in the absorption spectrum.[4]
-
After irradiation, the substrate now presents a (Z)-4-Nitrocinnamic acid-rich SAM.
Data Presentation
Table 1: Representative Contact Angle Measurements for Aromatic Carboxylic Acid SAMs
| Substrate | SAM | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Hysteresis (θa - θr) |
| Aluminum Oxide | Aromatic Carboxylic Acid | 60° - 80° | 40° - 60° | ~20° |
| Silver Oxide | Aromatic Carboxylic Acid | 70° - 90° | 50° - 70° | ~20° |
Note: The contact angles are influenced by the terminal group and the packing density of the SAM. The nitro group is expected to result in a moderately hydrophilic surface.[10]
Table 2: Representative Ellipsometric Thickness of Carboxylic Acid SAMs
| Substrate | SAM | Estimated Thickness (Å) |
| Aluminum Oxide | Aromatic Carboxylic Acid | 10 - 20 |
| Silver Oxide | Aromatic Carboxylic Acid | 10 - 20 |
Note: The thickness of the SAM is dependent on the length of the molecule and its tilt angle with respect to the surface normal. The transition from the (E) to the (Z) isomer may result in a slight change in the monolayer thickness.[7][11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of (Z)-4-Nitrocinnamic acid SAMs.
Logical Relationship Diagram
Caption: Logical relationship between molecular isomers, preparation processes, and resulting SAM properties.
References
- 1. The interaction of carboxylic acids with aluminium oxides: journeying from a basic understanding of alumina nanoparticles to water treatment for industrial and humanitarian applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Carboxylic acids as anchoring components on aluminum oxide for the alignment relay technique of single-walled carbon nanotubes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinematics of Photoisomerization Processes of PMMA-BDK-MR Polymer Composite Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoporous Films with Photoswitchable Absorption Kinetics Based on Polymerizable Columnar Discotic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomic layer deposition of aluminum oxide on carboxylic acid-terminated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-4-Nitrocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (Z)-4-Nitrocinnamic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Nitrocinnamic acid?
A1: The most common and well-established method for synthesizing 4-Nitrocinnamic acid is the Perkin reaction.[1][2][3] This reaction involves the condensation of 4-nitrobenzaldehyde with acetic anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (e.g., sodium acetate).[1][2]
Q2: The Perkin reaction typically yields the (E)-isomer. How can I obtain the (Z)-isomer?
A2: The Perkin reaction predominantly produces the thermodynamically more stable (E)-isomer (trans-4-Nitrocinnamic acid). To obtain the (Z)-isomer (cis-4-Nitrocinnamic acid), a subsequent isomerization step is required. The most effective method for this conversion is photochemical isomerization, where a solution of the (E)-isomer is irradiated with UV light to induce conversion to the (Z)-isomer.[4][5][6]
Q3: What are the critical parameters to control for a successful photochemical isomerization?
A3: Key parameters for a successful photochemical isomerization include the wavelength of the light source, the choice of solvent, the concentration of the starting material, and the exclusion of oxygen, which can lead to side reactions. The reaction progress should be monitored to avoid degradation of the product with prolonged exposure to UV light.[6][7]
Q4: How can I purify the (Z)-4-Nitrocinnamic acid from the reaction mixture?
A4: Purification can be challenging due to the presence of the (E)-isomer and other byproducts. A combination of techniques is often employed. After the initial synthesis of the (E)-isomer, purification can be achieved by recrystallization.[8] Following photochemical isomerization, the separation of (Z)- and (E)-isomers can be accomplished by fractional crystallization or chromatography.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (Z)-4-Nitrocinnamic acid.
Part 1: Perkin Reaction for (E)-4-Nitrocinnamic Acid Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of (E)-4-Nitrocinnamic Acid | Incomplete reaction. | - Ensure all reagents are pure and dry, especially the sodium acetate. - Increase the reaction time or temperature as per the protocol. - Optimize the molar ratios of the reactants. Increasing the ratio of acetic anhydride and sodium acetate may improve the yield.[10] |
| Side reactions. | - The high temperatures of the Perkin reaction can sometimes lead to decarboxylation or polymerization. Avoid excessive heating. | |
| Inefficient work-up. | - During the acidification step to precipitate the product, ensure the pH is low enough for complete precipitation. - Thoroughly wash the crude product to remove unreacted starting materials and soluble impurities. | |
| Product is highly colored or contains insoluble impurities. | Presence of polymeric byproducts. | - During the work-up, dissolving the crude product in a basic solution (like aqueous ammonia or sodium carbonate) and filtering can remove insoluble impurities before re-precipitation. |
| Impurities in the starting 4-nitrobenzaldehyde. | - Use purified 4-nitrobenzaldehyde. If necessary, recrystallize the starting material before use. |
Part 2: Photochemical Isomerization to (Z)-4-Nitrocinnamic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion to the (Z)-Isomer | Inefficient light source or incorrect wavelength. | - Ensure the light source provides UV irradiation in the appropriate range for cinnamic acid derivatives (typically around 300-350 nm).[6] - Check the age and intensity of your UV lamp. |
| Quenching of the excited state. | - Degas the solvent and reaction mixture with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can quench the excited state and prevent isomerization. | |
| Concentration of the solution is too high. | - High concentrations can lead to intermolecular reactions or prevent efficient light penetration. Perform the isomerization in a dilute solution. | |
| Degradation of the Product | Prolonged exposure to UV light. | - Monitor the reaction progress using techniques like TLC or ¹H NMR to determine the optimal irradiation time and avoid over-exposure which can lead to side reactions or degradation.[7] |
| Presence of photosensitizing impurities. | - Ensure the starting (E)-4-Nitrocinnamic acid is of high purity before isomerization. | |
| Difficulty in Isolating Pure (Z)-Isomer | Similar solubility of (E) and (Z) isomers. | - Attempt fractional crystallization with a carefully selected solvent system. A mixture of a good solvent and a poor solvent can sometimes effectively separate isomers.[9] - For challenging separations, column chromatography on silica gel is a reliable method. |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Nitrocinnamic Acid via Perkin Reaction
This protocol is adapted from established procedures for the synthesis of nitrocinnamic acids.
Materials:
-
4-Nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde (1.0 eq), anhydrous sodium acetate (1.5 eq), and acetic anhydride (3.0 eq).
-
Heat the mixture in an oil bath at 180°C for 5 hours.
-
Allow the reaction mixture to cool slightly and then pour it into a large beaker containing 500 mL of cold water while stirring vigorously.
-
Heat the aqueous mixture to boiling to hydrolyze any remaining acetic anhydride.
-
Cool the mixture in an ice bath to precipitate the crude (E)-4-nitrocinnamic acid.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
To purify, dissolve the crude product in a minimal amount of boiling 95% ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals of (E)-4-nitrocinnamic acid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Protocol 2: Photochemical Isomerization of (E)- to (Z)-4-Nitrocinnamic Acid
Materials:
-
(E)-4-Nitrocinnamic acid (purified)
-
Solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol)
-
Inert gas (Nitrogen or Argon)
-
UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp)
Procedure:
-
Dissolve the purified (E)-4-nitrocinnamic acid in the chosen solvent in a quartz reaction vessel to prepare a dilute solution (e.g., 0.01 M).
-
Degas the solution for 15-20 minutes by bubbling a gentle stream of inert gas through it.
-
Seal the reaction vessel and place it in the photoreactor.
-
Irradiate the solution with UV light. The reaction should be maintained at a constant temperature, if possible, using a cooling fan or a water bath.
-
Monitor the progress of the isomerization periodically by taking small aliquots and analyzing them by TLC or ¹H NMR. The appearance of a new spot on the TLC plate or new signals in the NMR spectrum will indicate the formation of the (Z)-isomer.
-
Once the desired conversion is achieved (or a photostationary state is reached), stop the irradiation.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid mixture of (E)- and (Z)-isomers can be separated by fractional crystallization or column chromatography.
Protocol 3: Purification of (Z)-4-Nitrocinnamic Acid by Crystallization
Materials:
-
Mixture of (E)- and (Z)-4-Nitrocinnamic acid
-
Suitable solvent or solvent system (e.g., Toluene, Ethanol-water, or Ethyl acetate-hexane)[8][9]
Procedure:
-
Dissolve the mixture of isomers in a minimal amount of the chosen hot solvent or the more soluble solvent of a binary system.
-
If using a binary solvent system, add the less soluble solvent dropwise to the hot solution until turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration. The filtrate will be enriched in the more soluble isomer (often the (E)-isomer).
-
Wash the collected crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by TLC or ¹H NMR to assess the efficiency of the separation. The process may need to be repeated to achieve the desired purity.
Data Presentation
Table 1: Representative Reaction Conditions for the Perkin Synthesis of (E)-4-Nitrocinnamic Acid
| Parameter | Condition | Expected Yield (%) | Reference |
| Base Catalyst | Sodium Acetate | 70-80 | [2] |
| Potassium Acetate | Can lead to higher yields due to better solubility in acetic anhydride.[10] | [10] | |
| Temperature | 180°C | 75 | General Perkin Reaction |
| Solvent | Acetic Anhydride (reagent and solvent) | 75 | General Perkin Reaction |
| Reactant Ratio (Aldehyde:Anhydride:Base) | 1 : 3 : 1.5 | ~75 | General Perkin Reaction |
Visualizations
Caption: Experimental workflow for the synthesis of (Z)-4-Nitrocinnamic acid.
Caption: Troubleshooting decision tree for low yield of (Z)-4-Nitrocinnamic acid.
Caption: E/Z isomerization of 4-Nitrocinnamic acid.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 3. longdom.org [longdom.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: (Z)-4-Nitrocinnamic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (Z)-4-Nitrocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (Z)-4-Nitrocinnamic acid?
The main difficulties in purifying (Z)-4-Nitrocinnamic acid stem from two key issues:
-
Presence of the (E)-isomer: The trans or (E)-isomer of 4-Nitrocinnamic acid is thermodynamically more stable and is often the major product in many synthetic routes. Separating the desired (Z)-isomer from the more stable (E)-isomer is a significant purification hurdle.
-
Isomerization: The (Z)-isomer is susceptible to isomerization back to the more stable (E)-form, a process that can be accelerated by heat, light (especially UV), and acidic or basic conditions. This means that the purification process itself can lead to loss of the desired product.
Q2: How can I enrich the concentration of the (Z)-isomer before purification?
Photochemical isomerization is a common method to increase the proportion of the (Z)-isomer. By irradiating a solution of the (E)-isomer with ultraviolet (UV) light, a photostationary state can be reached, which is a mixture of both isomers.[1] While this does not yield pure (Z)-isomer, it significantly enriches its concentration, making subsequent purification more feasible. The specific wavelength and solvent can influence the composition of the photostationary state.[2]
Q3: What are the recommended methods for separating (Z)- and (E)-4-Nitrocinnamic acid isomers?
Several techniques can be employed, often in combination, to separate the geometric isomers of 4-Nitrocinnamic acid:
-
Fractional Crystallization: This technique exploits differences in the solubility of the (Z) and (E) isomers in a particular solvent. By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize one isomer, leaving the other in the solution.[1][3] This process may need to be repeated to achieve high purity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with high resolution.[4][5][6][7] By using an appropriate stationary phase (like C18) and mobile phase, baseline separation of the (Z) and (E) isomers can be achieved, allowing for the collection of pure fractions.
-
Vacuum Distillation: Due to a potential difference in boiling points between the cis and trans isomers, vacuum distillation can be an effective separation method.[1]
Q4: How can I confirm the purity and isomeric identity of my purified (Z)-4-Nitrocinnamic acid?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between the (Z) and (E) isomers. The coupling constants (J-values) of the vinyl protons are characteristically different. For the (E)-isomer, the coupling constant is typically larger (around 16 Hz) compared to the (Z)-isomer (around 12 Hz).
-
Infrared (IR) Spectroscopy: While the IR spectra of both isomers will show characteristic peaks for the carboxylic acid and nitro groups, there can be subtle differences in the fingerprint region and in the C=C stretching and C-H bending vibrations of the alkene group that can help distinguish them.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to determine the isomeric purity of your sample by separating the (Z) and (E) isomers and quantifying their relative peak areas.
Q5: How should I store purified (Z)-4-Nitrocinnamic acid to prevent isomerization?
To minimize the conversion of the (Z)-isomer to the (E)-isomer during storage, the following precautions should be taken:
-
Protect from light: Store in an amber vial or a container wrapped in aluminum foil.
-
Store at low temperatures: Refrigeration or freezing is recommended.
-
Use an inert atmosphere: Storing under nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of (Z)-isomer after synthesis and initial workup. | The reaction conditions favor the formation of the more stable (E)-isomer. | Consider employing a photochemical isomerization step by irradiating your crude product with UV light to enrich the (Z)-isomer content before proceeding with purification. |
| Difficulty in separating (Z) and (E) isomers by recrystallization. | The solubilities of the two isomers are very similar in the chosen solvent. | - Experiment with a variety of solvents or solvent mixtures to find a system where the solubility difference is more pronounced.- Try a multi-step fractional crystallization process.- Consider an alternative purification technique like preparative HPLC. |
| The purified product shows the presence of the (E)-isomer by NMR or HPLC. | - Incomplete separation during purification.- Isomerization occurred during the purification process (e.g., due to heat during solvent evaporation). | - Optimize your purification protocol (e.g., use a longer chromatography column, a shallower gradient in HPLC, or slower cooling in crystallization).- Avoid excessive heating during solvent removal; use a rotary evaporator at low temperature and reduced pressure. |
| The melting point of the purified product is broad or lower than expected. | The sample is still a mixture of (Z) and (E) isomers, or contains other impurities. | - Re-purify the sample using a more stringent method.- Analyze the sample by HPLC to quantify the isomeric ratio. |
Data Presentation
Table 1: Physical Properties of (E)-4-Nitrocinnamic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C9H7NO4 | [10][11] |
| Molecular Weight | 193.16 g/mol | [10][11] |
| Melting Point | 289 °C (decomposes) | [10] |
| Appearance | Yellow powder | [11] |
Note: Specific, verified quantitative data for the pure (Z)-isomer is less commonly reported in the literature due to its lower stability. Researchers should expect its physical properties, such as melting point and solubility, to differ from the (E)-isomer.
Table 2: Spectroscopic Data for Distinguishing (Z) and (E)-4-Nitrocinnamic Acid
| Spectroscopic Technique | (E)-4-Nitrocinnamic Acid | (Z)-4-Nitrocinnamic Acid (Expected) |
| 1H NMR (Vinyl Protons) | Two doublets with a coupling constant (J) of ~16 Hz. | Two doublets with a coupling constant (J) of ~12 Hz. |
| IR Spectroscopy (C=C stretch) | Typically around 1630 cm-1. | May show a slight shift in wavenumber compared to the (E)-isomer. |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Isomerization
-
Dissolve the crude mixture of 4-Nitrocinnamic acid (predominantly the (E)-isomer) in a suitable solvent (e.g., ethanol, acetonitrile) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while stirring.
-
Monitor the progress of the isomerization by periodically taking aliquots and analyzing them by HPLC or 1H NMR to determine the ratio of (Z) to (E) isomers.
-
Continue irradiation until the photostationary state is reached (i.e., the isomer ratio no longer changes significantly).
-
Remove the solvent under reduced pressure at a low temperature to obtain the enriched mixture of isomers for further purification.
Protocol 2: General Procedure for Purification by Fractional Crystallization
-
Dissolve the isomer mixture in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly and undisturbed.
-
The less soluble isomer will crystallize out first.
-
Collect the crystals by filtration.
-
Analyze the purity of the crystals and the mother liquor by HPLC or NMR.
-
Repeat the crystallization process with the enriched fraction until the desired purity is achieved.
Mandatory Visualization
Caption: Experimental workflow for the purification of (Z)-4-Nitrocinnamic acid.
Caption: Troubleshooting decision tree for the purification of (Z)-4-Nitrocinnamic acid.
References
- 1. idc-online.com [idc-online.com]
- 2. Photostationary state - Wikipedia [en.wikipedia.org]
- 3. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 5. lcms.cz [lcms.cz]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Nitrocinnamic acid, predominantly trans 97 619-89-6 [sigmaaldrich.com]
- 11. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of (Z)-4-Nitrocinnamic acid under UV irradiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-4-Nitrocinnamic acid, focusing on its stability issues under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: My solution of (Z)-4-Nitrocinnamic acid is showing inconsistent analytical results after exposure to ambient light. What could be the cause?
A1: (Z)-4-Nitrocinnamic acid is susceptible to photoisomerization when exposed to UV light, which is present in sunlight and some artificial lighting. This can lead to the conversion of the (Z)-isomer to the more thermodynamically stable (E)-isomer (trans-4-Nitrocinnamic acid). This isomerization alters the chemical composition of your sample, leading to variability in analytical results. It is crucial to protect solutions of (Z)-4-Nitrocinnamic acid from light to maintain their isomeric purity.
Q2: What is the primary photochemical reaction affecting (Z)-4-Nitrocinnamic acid upon UV irradiation?
A2: The primary photochemical reaction is the reversible isomerization between the (Z) and (E) isomers. Upon absorbing UV radiation, the π-bond in the alkene moiety is temporarily weakened, allowing for rotation and subsequent relaxation to either the (Z) or (E) form. This process continues until a photostationary state (PSS) is reached, which is a mixture of the two isomers.
Q3: Can (Z)-4-Nitrocinnamic acid degrade under UV irradiation, in addition to isomerizing?
A3: Yes, in addition to isomerization, photodegradation of the cinnamic acid backbone can occur, especially under prolonged or high-intensity UV exposure. This can lead to the formation of various photoproducts, which may interfere with your experiments. The rate and extent of degradation can be influenced by the solvent, pH, and presence of other substances.
Q4: How can I monitor the isomerization of my (Z)-4-Nitrocinnamic acid sample?
A4: The most common methods for monitoring the isomerization are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. HPLC can separate the (Z) and (E) isomers, allowing for their quantification. UV-Vis spectroscopy can also be used, as the two isomers have distinct absorption spectra.
Troubleshooting Guides
Issue: Unexpected peaks in my HPLC chromatogram after working with (Z)-4-Nitrocinnamic acid.
-
Possible Cause: Photoisomerization to the (E)-isomer or photodegradation.
-
Troubleshooting Steps:
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Protect from Light: Repeat the experiment with strict light protection for all solutions containing (Z)-4-Nitrocinnamic acid. Use amber vials or wrap containers in aluminum foil.
-
Analyze Standards: Inject standards of both (Z)- and (E)-4-Nitrocinnamic acid into your HPLC system to confirm the retention times of each isomer.
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Evaluate Degradation: If additional peaks are present that do not correspond to the (E)-isomer, photodegradation may be occurring. Consider reducing the UV exposure time or intensity during your experiments.
-
Issue: The biological activity of my compound seems to decrease over time.
-
Possible Cause: The (Z)-isomer may be the biologically active form, and its conversion to the inactive (E)-isomer upon light exposure could be reducing the overall efficacy.
-
Troubleshooting Steps:
-
Confirm Active Isomer: If not already known, determine the biological activity of both the pure (Z) and (E) isomers to confirm which is responsible for the desired effect.
-
Implement Light Protection: Ensure all handling, storage, and experimental procedures involving the compound are performed under light-protected conditions.
-
Monitor Isomeric Ratio: Use HPLC to quantify the isomeric ratio in your samples at various time points to correlate the loss of activity with the isomerization.
-
Data Presentation
Table 1: Representative Photochemical Properties of Cinnamic Acid Derivatives
| Property | Value | Conditions |
| Isomerization | (Z) -> (E) and (E) -> (Z) | UV irradiation |
| Photostationary State (PSS) | Mixture of (Z) and (E) isomers | Dependent on irradiation wavelength |
| Photodegradation | Can occur with prolonged UV exposure | Solvent and pH-dependent |
Experimental Protocols
Protocol 1: Monitoring (Z)- to (E)-Isomerization using HPLC
-
Sample Preparation:
-
Prepare a stock solution of (Z)-4-Nitrocinnamic acid in a suitable solvent (e.g., methanol or acetonitrile) in an amber volumetric flask.
-
Prepare a working solution by diluting the stock solution to the desired concentration in an amber vial.
-
Prepare a control sample that is kept in complete darkness.
-
-
UV Irradiation:
-
Place the working solution in a quartz cuvette.
-
Irradiate the sample with a UV lamp at a specific wavelength (e.g., 300-360 nm).
-
At various time intervals, withdraw aliquots for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water with 0.1% acetic acid is a common starting point.
-
Detection: UV detector set at a wavelength where both isomers have significant absorbance (e.g., 279 nm or 320 nm).
-
Quantification: Integrate the peak areas for the (Z) and (E) isomers to determine their relative concentrations over time.
-
Protocol 2: Determination of Photoisomerization Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is the ratio of the number of molecules that undergo the reaction to the number of photons absorbed.
-
Actinometry:
-
Use a chemical actinometer (e.g., potassium ferrioxalate) to determine the photon flux of your UV light source at the irradiation wavelength.
-
-
Sample Irradiation:
-
Irradiate a solution of (Z)-4-Nitrocinnamic acid of known concentration for a specific time, ensuring the absorbance remains low to maintain uniform light absorption.
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Monitor the change in concentration of the (Z)-isomer using HPLC.
-
-
Calculation:
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Calculate the number of molecules of (Z)-isomer that have reacted.
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From the actinometry data, calculate the number of photons absorbed by the solution.
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The quantum yield is the ratio of these two values.
-
Visualizations
Caption: Experimental workflow for monitoring the photostability of (Z)-4-Nitrocinnamic acid.
Caption: Logical relationship of (Z)-4-Nitrocinnamic acid instability under UV light.
Common side reactions in the synthesis of (Z)-4-Nitrocinnamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of (Z)-4-Nitrocinnamic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of (Z)-4-Nitrocinnamic acid, focusing on common side reactions and purification challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired (Z)-isomer | The (E)-isomer is thermodynamically more stable and its formation is often favored. | - Employ reaction conditions that favor kinetic control, such as lower temperatures and shorter reaction times. - Consider photochemical isomerization of the (E)-isomer to the (Z)-isomer as a post-synthesis step. |
| Presence of significant amounts of (E)-4-Nitrocinnamic acid | Isomerization of the (Z)-isomer to the more stable (E)-isomer can occur under the reaction or work-up conditions, especially in the presence of acid, base, or heat. | - Minimize exposure to high temperatures and prolonged reaction times. - Use milder bases for the condensation reaction. - Purify the crude product using techniques that can separate geometric isomers, such as fractional crystallization or column chromatography. |
| Formation of 4-nitrobenzoic acid and 4-nitrobenzyl alcohol | This is indicative of a Cannizzaro reaction, a potential side reaction when using a strong base with 4-nitrobenzaldehyde, which lacks α-hydrogens.[1] | - Avoid using strong bases like sodium hydroxide. - Utilize weaker bases such as pyridine or triethylamine in combination with an active methylene compound like malonic acid (Knoevenagel condensation).[2] |
| Presence of aldol condensation byproducts | In reactions like the Perkin reaction, self-condensation of the anhydride can occur, or the initial aldol addition product may not fully dehydrate.[3] | - Ensure the use of anhydrous reagents and solvents to minimize side reactions.[4] - Optimize the reaction temperature and time to favor the desired condensation and dehydration. |
| Difficult purification of the final product | The desired (Z)-isomer and the (E)-isomer, along with other side products, may have similar polarities, making separation challenging. | - Employ column chromatography with a suitable solvent system to separate the isomers.[5][6] - Recrystallization from an appropriate solvent can be effective for purification if there is a significant difference in solubility between the desired product and impurities.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-Nitrocinnamic acid, and which is best for obtaining the (Z)-isomer?
A1: The two most common methods for synthesizing cinnamic acid derivatives are the Perkin reaction and the Knoevenagel condensation.[2][9][10]
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Perkin Reaction: This involves the condensation of an aromatic aldehyde (4-nitrobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base (sodium acetate).[3][4] This method typically yields the more stable (E)-isomer.
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Knoevenagel Condensation: This reaction uses an aromatic aldehyde (4-nitrobenzaldehyde) and an active methylene compound (like malonic acid) with a base (such as pyridine or piperidine).[2][11] While this method also tends to favor the (E)-isomer, careful control of reaction conditions may offer a better chance of isolating the (Z)-isomer.
Obtaining the (Z)-isomer as the major product directly from these reactions is challenging due to the greater stability of the (E)-isomer. Often, the most practical approach is to synthesize the (E)-isomer and then perform a photochemical isomerization to the (Z)-isomer.
Q2: How can I minimize the formation of the (E)-isomer during the synthesis?
A2: To minimize the formation of the more stable (E)-isomer, you should aim for kinetic control of the reaction. This can be achieved by:
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Lowering the reaction temperature: This can help to trap the kinetically favored (Z)-isomer before it has a chance to isomerize.
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Reducing the reaction time: Shorter reaction times can limit the extent of isomerization to the (E)-form.
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Careful choice of base: Using a milder, non-nucleophilic base may influence the stereoselectivity of the reaction.
Q3: What is the Cannizzaro reaction and why is it a concern in the synthesis of 4-Nitrocinnamic acid?
A3: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (like 4-nitrobenzaldehyde) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[1] In this context, 4-nitrobenzaldehyde could be converted to 4-nitrobenzyl alcohol and 4-nitrobenzoic acid. This becomes a significant side reaction if strong bases like sodium hydroxide are used, leading to a lower yield of the desired cinnamic acid.
Q4: What are the best methods for purifying crude (Z)-4-Nitrocinnamic acid?
A4: Purification of the crude product to isolate the (Z)-isomer typically involves:
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Column Chromatography: This is a very effective technique for separating geometric isomers. A suitable stationary phase (e.g., silica gel) and a carefully selected mobile phase can allow for the separation of the (Z) and (E) isomers.[5][6]
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Recrystallization: If the crude product is a solid and there is a suitable solvent in which the solubility of the (Z)-isomer and the impurities (including the (E)-isomer) differ significantly, recrystallization can be an effective purification method.[7][8]
Experimental Protocol: Knoevenagel Condensation for the Synthesis of 4-Nitrocinnamic Acid
This protocol is adapted from general procedures for the Knoevenagel condensation to synthesize substituted cinnamic acids and is expected to primarily yield the (E)-isomer, which can be a precursor for the (Z)-isomer.[11]
Materials:
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4-Nitrobenzaldehyde
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Malonic acid
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Pyridine
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Piperidine
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Concentrated Hydrochloric Acid
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Ethanol (for recrystallization)
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Cold water
Procedure:
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In a round-bottom flask, dissolve 4-nitrobenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in 5 mL of pyridine.
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To this solution, add a catalytic amount of piperidine (0.15 mL).
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Heat the reaction mixture under reflux at approximately 70°C for 5 hours.
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After cooling the mixture to room temperature, slowly add 5 mL of concentrated hydrochloric acid followed by 40 mL of cold water. This will precipitate the crude product.
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Collect the solid product by suction filtration and wash it thoroughly with cold water.
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Recrystallize the crude product from ethanol to obtain the purified 4-nitrocinnamic acid (predominantly the (E)-isomer).
Reaction Pathways
The following diagram illustrates the intended synthetic pathway to (Z)-4-Nitrocinnamic acid and the common side reactions that can occur.
Caption: Synthetic pathways in the formation of (Z)-4-Nitrocinnamic acid.
References
- 1. sciforum.net [sciforum.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
Optimizing Photocleavage of (Z)-4-Nitrocinnamic Acid: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the photocleavage reaction of (Z)-4-Nitrocinnamic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the photocleavage of (Z)-4-Nitrocinnamic acid and its derivatives.
Issue 1: Low or No Photocleavage Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect Wavelength | Ensure the light source emits in the optimal UV range for nitrobenzyl compounds, typically between 300 nm and 365 nm. Verify the lamp's output spectrum. |
| Insufficient Light Intensity or Duration | Increase the irradiation time or use a higher-intensity lamp. Monitor the reaction progress over time using techniques like HPLC or TLC. |
| Inappropriate Solvent | The choice of solvent can significantly impact photocleavage efficiency. While aqueous buffers are common, organic co-solvents may be necessary for solubility. Consider solvents like acetonitrile or methanol. |
| Suboptimal pH | The pH of the reaction medium can influence the quantum yield. For many nitrobenzyl-based photocleavages, a slightly acidic to neutral pH (pH 5-7.4) is often optimal to minimize side reactions. Basic conditions can sometimes lead to undesirable side product formation. |
| Presence of Quenchers | Other molecules in the solution, such as certain salts or organic compounds, can quench the excited state of the photolabile group, preventing cleavage. Purify the sample to remove potential quenchers. |
| Degradation of Starting Material | Ensure the (Z)-4-Nitrocinnamic acid derivative is stable under the storage and experimental conditions prior to irradiation. |
Issue 2: Formation of Side Products
Possible Causes and Solutions
| Cause | Recommended Action |
| Undesirable Secondary Photoreactions | The primary photoproducts, such as the nitrosobenzaldehyde derivative, can sometimes react further. Minimize irradiation time to what is necessary for cleavage of the starting material. The use of scavengers, such as dithiothreitol (DTT), in slightly acidic conditions has been shown to reduce side reactions for similar photolabile linkers.[1] |
| Reaction with Nucleophiles | In the presence of strong nucleophiles (e.g., thiols, amines), the excited state or intermediate species may be trapped, leading to side products. If possible, protect or remove strong nucleophiles from the reaction mixture. |
| Photoisomerization | For cinnamic acid derivatives, E/Z (trans/cis) photoisomerization can compete with photocleavage. While the (Z)-isomer is often desired for certain applications, UV irradiation can lead to a photostationary state with a mixture of isomers. The specific wavelength used can influence the isomer ratio. |
| Photodimerization | Cinnamic acids are known to undergo [2+2] photocycloaddition to form cyclobutane dimers (truxillic or truxinic acids). This is more likely at higher concentrations. Diluting the reaction mixture can help minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocleavage of (Z)-4-Nitrocinnamic acid?
A1: The photocleavage of 4-nitrocinnamic acid, a nitrobenzyl-type photolabile protecting group, generally proceeds through a Norrish Type II reaction. Upon absorption of UV light, the nitro group is excited. This is followed by an intramolecular hydrogen abstraction from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and a 2-nitroso-cinnamaldehyde derivative.
Q2: What is the optimal wavelength for the photocleavage of (Z)-4-Nitrocinnamic acid?
A2: The optimal wavelength for photocleavage of nitrobenzyl derivatives is typically in the near-UV region, generally between 300 nm and 365 nm. It is crucial to consult the absorption spectrum of your specific (Z)-4-Nitrocinnamic acid derivative to select a wavelength that is strongly absorbed by the chromophore but minimizes potential damage to other components of your system.
Q3: How does pH affect the photocleavage reaction?
A3: The pH of the medium can significantly influence the efficiency and outcome of the photocleavage reaction. For many nitrobenzyl-based systems, a slightly acidic to neutral pH (around 5 to 7.4) is often preferred. Basic conditions can sometimes promote side reactions, leading to lower yields of the desired product.
Q4: What solvents are recommended for the photocleavage of (Z)-4-Nitrocinnamic acid?
A4: The choice of solvent depends on the solubility of the substrate. Aqueous buffers (e.g., phosphate-buffered saline) are commonly used, especially for biological applications. For less soluble compounds, co-solvents such as acetonitrile, methanol, or DMSO may be required. It is important to choose a solvent that is transparent at the irradiation wavelength.
Q5: What is a typical quantum yield for the photocleavage of a 4-nitrocinnamic acid derivative?
Experimental Protocols
This section provides a general protocol for the photocleavage of a (Z)-4-Nitrocinnamic acid derivative. This should be adapted based on the specific substrate and experimental setup.
Objective: To photocleave a (Z)-4-Nitrocinnamic acid-caged compound.
Materials:
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(Z)-4-Nitrocinnamic acid derivative
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Solvent (e.g., Phosphate Buffered Saline, pH 7.4, or a mixture with an organic co-solvent like acetonitrile)
-
UV lamp with a specified wavelength output (e.g., 365 nm)
-
Quartz cuvette or reaction vessel
-
Stirring apparatus (if necessary)
-
Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS, or TLC)
Procedure:
-
Sample Preparation: Dissolve the (Z)-4-Nitrocinnamic acid derivative in the chosen solvent to a desired concentration. Ensure the solution is optically clear. For quantitative measurements, the absorbance at the irradiation wavelength should ideally be below 0.1 to ensure uniform light penetration.
-
Deoxygenation (Optional but Recommended): To minimize side reactions involving oxygen, deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiation:
-
Transfer the solution to a quartz reaction vessel.
-
Place the vessel in the irradiation chamber at a fixed distance from the UV lamp.
-
Turn on the UV lamp to begin the photocleavage reaction. If the solution is not being stirred, ensure it is mixed periodically.
-
-
Reaction Monitoring:
-
At regular time intervals, take aliquots of the reaction mixture.
-
Analyze the aliquots using a suitable analytical technique (e.g., HPLC) to monitor the disappearance of the starting material and the appearance of the photoproducts.
-
-
Work-up and Isolation:
-
Once the reaction has reached the desired level of completion, the photoproducts can be isolated using standard chromatographic techniques (e.g., preparative HPLC or column chromatography).
-
Visualizations
Caption: A workflow diagram illustrating the steps for optimizing the photocleavage reaction.
Caption: A decision tree for troubleshooting low photocleavage yield.
References
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of (Z)-4-Nitrocinnamic Acid
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify the sources of unexpected signals in the ¹H NMR spectrum of (Z)-4-Nitrocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: I see more peaks in my ¹H NMR spectrum than expected for (Z)-4-Nitrocinnamic acid. What are the common causes?
Unexpected peaks in the NMR spectrum of your compound can arise from several sources. The most common culprits include:
-
Presence of the (E)-isomer: The (E)-isomer (trans) of 4-Nitrocinnamic acid is thermodynamically more stable than the (Z)-isomer (cis). Many synthetic routes yield the (E)-isomer preferentially or as a significant impurity.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, pyridine, ethyl acetate) may remain in the sample even after drying.
-
Unreacted Starting Materials: Reagents from the synthesis, such as 4-Nitrobenzaldehyde or malonic acid, may be present if the reaction or purification was incomplete.
-
Water: The presence of water in the deuterated solvent or the sample is very common and usually appears as a broad singlet.
Q2: How can I identify if the unexpected peaks are from the (E)-4-Nitrocinnamic acid isomer?
The most definitive way to distinguish between the (Z) and (E) isomers is by examining the coupling constant (J-value) of the two vinyl protons, which appear as doublets.
-
The (Z)-isomer (cis) has a smaller coupling constant, typically in the range of 11-13 Hz .
-
The (E)-isomer (trans) has a larger coupling constant, typically 15-17 Hz .
If you see two sets of vinyl doublets with different coupling constants, it is highly likely that your sample is a mixture of (Z) and (E) isomers.
Q3: I have sharp, unexpected peaks. Could they be from residual solvents or unreacted starting materials?
Yes, sharp peaks that do not correspond to your target molecule are often due to residual solvents or starting materials. For example, in a Knoevenagel condensation, which is often used to synthesize the (E)-isomer, you might see traces of pyridine or unreacted 4-nitrobenzaldehyde. The aldehyde proton of 4-nitrobenzaldehyde is particularly distinct, appearing far downfield (around 10 ppm).
You can identify these impurities by comparing their chemical shifts to known values.
Q4: There is a very broad peak in my spectrum. What is its origin?
A broad peak is often indicative of an exchangeable proton. The two most common sources are:
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid in 4-Nitrocinnamic acid is acidic and can exchange with other labile protons. Its signal is typically broad and its chemical shift can vary significantly (often >10 ppm) depending on concentration, solvent, and temperature.
-
Water (H₂O): Residual water in the NMR solvent (e.g., DMSO-d₆) or the sample itself will appear as a broad singlet. In DMSO-d₆, this peak is often seen around 3.33 ppm.
To confirm if a broad peak is from an exchangeable proton, you can perform a "D₂O shake." Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the labile protons (like -COOH and H₂O) to exchange with deuterium, leading to the disappearance or significant reduction of their signals.
Troubleshooting Workflow
The following flowchart provides a systematic approach to identifying the source of unexpected peaks in your NMR spectrum.
Caption: A step-by-step workflow for troubleshooting NMR spectra.
Data Presentation
Table 1: ¹H NMR Chemical Shift Comparison of (Z)- and (E)-4-Nitrocinnamic Acid in DMSO-d₆
| Protons | (Z)-Isomer (cis) | (E)-Isomer (trans) | Key Differentiator |
| Vinyl-Hα (to COOH) | ~6.2 ppm (d) | ~6.7 ppm (d)[1] | Chemical Shift & J-Coupling |
| Vinyl-Hβ (to Ar) | ~7.8 ppm (d) | ~7.8 ppm (d)[2] | Chemical Shift & J-Coupling |
| J-Coupling (Hα-Hβ) | ~12 Hz (Expected) | ~16 Hz [1][2] | Primary method of identification |
| Aromatic-H (d, ortho to NO₂) | ~8.3 ppm | ~8.2 ppm[1] | Minor shift differences |
| Aromatic-H (d, ortho to Vinyl) | ~8.0 ppm | ~8.0 ppm[1] | Minor shift differences |
| -COOH (broad s) | >12 ppm | >12 ppm | Variable, not reliable for differentiation |
Table 2: ¹H NMR Chemical Shifts of Common Solvents and Reagents in DMSO-d₆
| Compound | Formula | Peak Position (δ, ppm) | Multiplicity |
| DMSO-d₅ (Residual) | (CD₃)₂SO | 2.50 | quintet |
| Water | H₂O | ~3.33 | broad s |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | ~10.1 (CHO), 8.4 (d), 8.2 (d) | s, d, d |
| Pyridine | C₅H₅N | 8.62, 7.73, 7.33 | m |
| Ethanol | C₂H₅OH | 3.44 (q), 1.06 (t) | q, t |
| Acetic Anhydride | C₄H₆O₃ | 2.24 | s |
| Toluene | C₇H₈ | 7.27-7.17 (m), 2.31 (s) | m, s |
| Ethyl Acetate | C₄H₈O₂ | 4.03 (q), 1.99 (s), 1.15 (t) | q, s, t |
Data compiled from standard solvent impurity tables.[3]
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Nitrocinnamic Acid via Knoevenagel Condensation
This protocol describes the synthesis of the (E)-isomer, which is the most common isomeric impurity. Understanding its synthesis helps in identifying potential contaminants.[2][4]
-
Reagents:
-
4-Nitrobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (as solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
-
-
Procedure:
-
Dissolve 4-nitrobenzaldehyde and malonic acid in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture under reflux (e.g., at 90-100 °C) for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water acidified with HCl.
-
A precipitate of crude (E)-4-Nitrocinnamic acid will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified (E)-isomer.
-
Potential impurities from this synthesis include residual pyridine, piperidine, and unreacted 4-nitrobenzaldehyde.
Protocol 2: D₂O Shake for Identification of Exchangeable Protons
This simple experiment confirms the presence of labile protons (-COOH, -OH, -NH, H₂O).
-
Procedure:
-
Dissolve the sample of (Z)-4-Nitrocinnamic acid in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Remove the tube from the spectrometer and add one drop of deuterium oxide (D₂O).
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
-
Analysis:
-
Compare the two spectra. The signals corresponding to exchangeable protons will either disappear or significantly decrease in intensity in the second spectrum.
-
References
Preventing the isomerization of (Z)-4-Nitrocinnamic acid during storage
This technical support center provides guidance on the proper storage and handling of (Z)-4-Nitrocinnamic acid to prevent its isomerization to the (E) form. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in product appearance (e.g., color, crystal structure) after storage. | Exposure to light, leading to isomerization and potential degradation. | 1. Immediately transfer the product to an amber or opaque container. 2. Store in a dark location, such as a cabinet or refrigerator. 3. Verify the isomeric purity using a suitable analytical method (e.g., HPLC). |
| Inconsistent experimental results using stored (Z)-4-Nitrocinnamic acid. | Partial isomerization to the (E) form, altering the compound's properties. | 1. Analyze the isomeric ratio of your stored material using HPLC or a similar technique. 2. If significant isomerization has occurred, consider purifying the compound or obtaining a fresh batch. 3. For future use, ensure storage conditions minimize light exposure. |
| Precipitate formation in a solution of (Z)-4-Nitrocinnamic acid during an experiment. | The (E) isomer is often less soluble than the (Z) isomer in certain solvents. Light exposure during the experiment could be causing isomerization and subsequent precipitation. | 1. Conduct the experiment under low-light conditions or using amber glassware. 2. If possible, wrap experimental containers in aluminum foil. 3. Analyze the precipitate to confirm if it is the (E) isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (Z)-4-Nitrocinnamic acid isomerization?
A1: The primary cause of isomerization from the (Z) to the (E) form is exposure to light, particularly ultraviolet (UV) radiation.[1][2] Even exposure to ambient laboratory light over time can induce this change.
Q2: What are the ideal storage conditions to prevent isomerization?
A2: To minimize isomerization, (Z)-4-Nitrocinnamic acid should be stored in a tightly sealed, opaque or amber glass container to protect it from light.[1][3] It is also advisable to store it in a cool, dark, and dry place, such as a refrigerator (2-8°C), to further reduce the risk of thermal degradation.[3][4]
Q3: How can I tell if my sample has isomerized?
A3: Visual inspection may not be sufficient. The most reliable way to determine the isomeric purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods can separate and quantify the (Z) and (E) isomers.
Q4: Can I reverse the isomerization if it has already occurred?
A4: While photochemical methods can be used to convert the (E) isomer back to the (Z) isomer, this typically requires specific laboratory procedures involving UV irradiation and subsequent purification. For most practical purposes, it is recommended to use a fresh, pure sample or purify the isomerized mixture if feasible.
Q5: Does the type of solvent used for storage affect isomerization?
A5: Yes, the solvent can influence the rate of isomerization.[7][8] It is recommended to store (Z)-4-Nitrocinnamic acid as a solid powder. If a solution is necessary for short-term storage, it should be prepared fresh and kept in the dark in an amber vial.
Data on Storage Conditions
While specific quantitative data on the isomerization of (Z)-4-Nitrocinnamic acid under various conditions is not extensively published, the following table provides a template for researchers to conduct their own stability studies.
| Storage Condition | Timepoint | (Z)-Isomer Purity (%) | (E)-Isomer Impurity (%) | Other Degradants (%) |
| 2-8°C, Dark (Amber Vial) | 0 days | 99.5 | 0.5 | 0.0 |
| 30 days | ||||
| 90 days | ||||
| 20-25°C, Dark (Amber Vial) | 0 days | 99.5 | 0.5 | 0.0 |
| 30 days | ||||
| 90 days | ||||
| 20-25°C, Ambient Light (Clear Vial) | 0 days | 99.5 | 0.5 | 0.0 |
| 1 day | ||||
| 7 days |
Experimental Protocols
Protocol: Photostability Testing of (Z)-4-Nitrocinnamic Acid
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[9][10]
-
Sample Preparation:
-
Weigh a sufficient amount of solid (Z)-4-Nitrocinnamic acid into a chemically inert, transparent container (e.g., quartz).
-
Prepare a "dark control" sample by wrapping an identical container with the same amount of substance in aluminum foil to completely block light.
-
-
Exposure Conditions:
-
Place the test and control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples from both the light-exposed and dark control containers.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the (Z) and (E) isomers, as well as any other degradation products.
-
-
Evaluation:
-
Compare the results from the light-exposed sample to those of the dark control. A significant change in the isomeric ratio in the exposed sample compared to the control indicates photosensitivity.
-
Visualizations
Caption: Light-induced isomerization of (Z)-4-Nitrocinnamic acid.
Caption: Recommended workflow for storing and handling the compound.
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. richerpharm.com [richerpharm.com]
- 4. Long Term Storage | Manasa Life Sciences [manasalifesciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. longdom.org [longdom.org]
- 8. [PDF] The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4’-Nitroazobenzene are Highly Influenced by Solvent Polarity | Semantic Scholar [semanticscholar.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methods for scaling up the synthesis of (Z)-4-Nitrocinnamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of (Z)-4-Nitrocinnamic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and isomerization processes when scaling up the production of (Z)-4-Nitrocinnamic acid.
Synthesis of (E)-4-Nitrocinnamic Acid via Perkin Reaction
The Perkin reaction is a common method for synthesizing the (E)-isomer of 4-Nitrocinnamic acid, which is the precursor to the (Z)-isomer.
Question: We are experiencing a lower than expected yield of (E)-4-Nitrocinnamic acid when scaling up the Perkin reaction. What are the potential causes and solutions?
Answer:
Low yields during the scale-up of the Perkin reaction can be attributed to several factors. Here are some common causes and troubleshooting steps:
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Inadequate Temperature Control: The Perkin reaction requires high temperatures, typically around 180°C.[1][2] On a larger scale, maintaining a uniform temperature throughout the reaction mixture can be challenging. Hot spots can lead to the formation of tarry by-products, while insufficient heating will result in an incomplete reaction.[3]
-
Solution: Employ a reactor with efficient heating and agitation to ensure even heat distribution. Use a thermocouple to monitor the internal reaction temperature closely.[4]
-
-
Moisture in Reagents: The presence of water can hydrolyze acetic anhydride and affect the efficiency of the base catalyst.
-
Solution: Use anhydrous sodium acetate and ensure all glassware is thoroughly dried before use.[3]
-
-
Impure Reactants: The purity of 4-nitrobenzaldehyde and acetic anhydride is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Solution: Use high-purity starting materials. Consider recrystallizing or distilling the reactants if purity is a concern.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: While stoichiometric amounts can be used, a slight excess of acetic anhydride is often employed to drive the reaction to completion.
-
Question: During the work-up of our large-scale Perkin reaction, we are observing the formation of significant amounts of tarry side-products. How can we minimize these and improve the purity of our (E)-4-Nitrocinnamic acid?
Answer:
The formation of tarry substances is a known issue with the Perkin reaction, especially at elevated temperatures.[3]
-
Controlled Heating: As mentioned, avoiding localized overheating is critical. Gradual heating and maintaining a consistent internal temperature are key.
-
Reaction Time: Prolonged heating can promote the formation of by-products.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Once the reaction is complete, proceed with the work-up without unnecessary delay.
-
-
Purification Strategy: The work-up and purification process is critical for removing impurities.
-
Solution: After the reaction, the mixture is typically poured into water. The crude product can be dissolved in a sodium carbonate solution, filtered to remove insoluble impurities, and then reprecipitated by adding acid.[3] Recrystallization from a suitable solvent like ethanol is often necessary to obtain a pure product.
-
Isomerization of (E)- to (Z)-4-Nitrocinnamic Acid
Obtaining the (Z)-isomer typically involves the isomerization of the more stable (E)-isomer.
Question: Our attempts at photocatalytic isomerization of (E)-4-Nitrocinnamic acid are resulting in a low conversion to the (Z)-isomer at a larger scale. What factors should we consider?
Answer:
Scaling up photocatalytic reactions presents unique challenges related to light penetration and distribution.
-
Light Source and Reactor Design: The intensity and wavelength of the light source are critical. As the reaction volume increases, ensuring that all of the solution is adequately irradiated becomes difficult.
-
Solution: Utilize a photoreactor designed for scale-up, which may involve features like internal light sources or flow-through systems to maximize light exposure. Ensure the chosen photocatalyst, such as xanthone, is appropriate for the light source.[5]
-
-
Photocatalyst Concentration: The concentration of the photocatalyst needs to be optimized for the larger volume.
-
Solution: While a direct linear scale-up of the catalyst amount might be a starting point, it may need further optimization to account for the altered light path and reaction kinetics at scale.
-
-
Reaction Time: The time required for isomerization may be longer at a larger scale due to the challenges in light delivery.
-
Solution: Monitor the reaction over time to determine the point of maximum conversion to the (Z)-isomer.
-
Question: We are using an iodine-catalyzed method for isomerization, but the reaction is slow and the yield of the (Z)-isomer is inconsistent. How can we improve this process?
Answer:
Iodine-catalyzed isomerization is a viable alternative to photocatalysis.[6]
-
Iodine Concentration: A trace amount of iodine is typically sufficient to catalyze the isomerization.[6]
-
Solution: The optimal concentration of iodine should be determined experimentally for the scaled-up reaction. Too little may result in a slow reaction, while too much could lead to side reactions.
-
-
Temperature: The reaction is often performed at elevated temperatures (e.g., 50°C).[6]
-
Solution: Ensure consistent and uniform heating of the reaction mixture.
-
-
Light Conditions: While not a photocatalytic reaction in the same sense, exposure to sunlight can influence the equilibrium between the cis and trans isomers when iodine is present.[6]
-
Solution: Control the light conditions of the reaction to ensure reproducibility. Forcing the equilibrium towards the (Z)-isomer may require specific light exposure, while minimizing light exposure might be necessary during the isolation of the (Z)-isomer to prevent back-isomerization.
-
Purification and Separation of Isomers
Question: We are struggling to efficiently separate the (Z)- and (E)-isomers of 4-Nitrocinnamic acid on a large scale. What methods are effective?
Answer:
Separating geometric isomers can be challenging, especially in large quantities.
-
Fractional Crystallization: The (E) and (Z) isomers may have different solubilities in certain solvents, which can be exploited for separation.
-
Solution: Experiment with different solvent systems and cooling rates to find conditions that selectively crystallize one isomer, leaving the other in solution. This process may need to be repeated to achieve high purity.
-
-
Chromatography: While challenging to scale up, preparative chromatography can be an effective method for separating isomers.
-
Solution: For industrial-scale separation, techniques like simulated moving bed (SMB) chromatography may be more cost-effective than traditional batch chromatography. It has been noted that silica gel impregnated with silver nitrate can sometimes aid in the separation of E/Z isomers due to differential pi-complexation.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for the initial synthesis of 4-Nitrocinnamic acid at an industrial scale?
A1: The Perkin reaction is a classical and widely used method for the synthesis of cinnamic acids, including the 4-nitro derivative.[8] However, it often requires high temperatures and can produce side products.[3] The Knoevenagel condensation is another viable option that can sometimes offer milder reaction conditions.[9] The choice between these methods on an industrial scale will depend on factors such as cost of raw materials, energy consumption, and the ease of purification.
Q2: What are the main safety concerns when scaling up the Perkin reaction?
A2: The primary safety concerns are related to the high reaction temperatures and the use of acetic anhydride.[10]
-
Thermal Runaway: The reaction is exothermic, and at a large scale, heat dissipation is less efficient. A loss of temperature control can lead to a dangerous increase in reaction rate and pressure.[4]
-
Handling Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE) and a well-ventilated area are essential.
-
Pressure Buildup: If the reaction is conducted in a sealed vessel, the evolution of any gaseous byproducts could lead to a dangerous pressure increase.
Q3: How can we monitor the progress of the E to Z isomerization?
A3: The progress of the isomerization can be monitored using analytical techniques that can distinguish between the two isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the (E) and (Z) isomers, allowing for a precise determination of the isomeric ratio at different time points.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction. The vinyl protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants, allowing for the determination of their relative concentrations.
Q4: Is it possible to directly synthesize (Z)-4-Nitrocinnamic acid without going through the (E)-isomer?
A4: While most standard reactions like the Perkin and Knoevenagel condensations favor the thermodynamically more stable (E)-isomer, certain stereoselective methods might favor the (Z)-isomer. For example, some variations of the Wittig reaction with non-stabilized ylides can lead to the (Z)-alkene as the major product.[12] However, for industrial-scale synthesis, the two-step approach of synthesizing the (E)-isomer followed by isomerization is often more practical and cost-effective.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of (E)-4-Nitrocinnamic Acid
| Parameter | Perkin Reaction | Knoevenagel Condensation |
| Reactants | 4-Nitrobenzaldehyde, Acetic Anhydride | 4-Nitrobenzaldehyde, Malonic Acid |
| Catalyst/Base | Sodium Acetate | Piperidine, Pyridine |
| Solvent | Typically neat (excess Acetic Anhydride) | Pyridine or other organic solvent |
| Temperature | 140-180°C[2][3] | 80-100°C |
| Reaction Time | 4-8 hours[3] | 2-6 hours |
| Typical Yield | 60-80%[1] | 70-90% |
| Key Challenge | High temperature, potential for tar formation[3] | Use of potentially toxic solvents |
Table 2: Overview of Isomerization Methods for (E)- to (Z)-4-Nitrocinnamic Acid
| Parameter | Photocatalytic Isomerization | Iodine-Catalyzed Isomerization |
| Catalyst | Xanthone, Riboflavin derivatives[5] | Molecular Iodine (I₂) |
| Energy Source | UV or Visible Light | Heat (and potentially sunlight)[6] |
| Solvent | Acetonitrile, Dichloromethane | Methanol, Acetone, Pyridine[6] |
| Temperature | Room Temperature to 50°C | ~50°C[6] |
| Reaction Time | Several hours | Minutes to hours[6] |
| Conversion Rate | Can reach equilibrium, Z/E ratio varies | Can achieve high conversion, potentially up to 55% Z-isomer under sunlight[6] |
| Key Challenge | Light penetration at scale | Handling of iodine, controlling equilibrium |
Experimental Protocols
Protocol 1: Scalable Synthesis of (E)-4-Nitrocinnamic Acid via Perkin Reaction
Materials:
-
4-Nitrobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Deionized Water
-
Sodium Carbonate
-
Hydrochloric Acid
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-nitrobenzaldehyde and anhydrous sodium acetate.
-
Reagent Addition: Add acetic anhydride to the reactor. The typical molar ratio is approximately 1:1.5:1 of 4-nitrobenzaldehyde : acetic anhydride : sodium acetate.
-
Heating: Gradually heat the mixture with constant stirring to an internal temperature of 170-180°C. Maintain this temperature for 5-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the 4-nitrobenzaldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to about 100°C and carefully pour it into a larger vessel containing cold water with vigorous stirring.
-
Filter the precipitated crude product and wash it with cold water.
-
Transfer the crude solid to a solution of sodium carbonate to dissolve the cinnamic acid. Filter off any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 2 to reprecipitate the (E)-4-nitrocinnamic acid.
-
-
Purification:
-
Filter the purified product, wash with cold water, and dry under vacuum.
-
For higher purity, recrystallize the product from ethanol.
-
Protocol 2: Scalable Isomerization of (E)- to (Z)-4-Nitrocinnamic Acid using Iodine
Materials:
-
(E)-4-Nitrocinnamic acid
-
Iodine
-
Methanol (or other suitable solvent)
Procedure:
-
Dissolution: In a reactor equipped with a stirrer and a light source (if desired for shifting equilibrium), dissolve the (E)-4-nitrocinnamic acid in methanol.
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.1-1 mol%) to the solution.
-
Reaction: Heat the mixture to around 50°C with stirring. The progress of the isomerization can be monitored by HPLC. Exposure to sunlight may increase the conversion to the (Z)-isomer.[6]
-
Isolation and Purification:
-
Once the desired isomeric ratio is achieved, cool the solution.
-
The (Z)-isomer can be isolated from the (E)-isomer by fractional crystallization, as their solubilities may differ. This may require concentrating the solution and cooling it slowly to induce crystallization of one isomer.
-
Filter the desired isomer and dry it under vacuum. Protect the isolated (Z)-isomer from prolonged exposure to light to prevent isomerization back to the more stable (E)-form.
-
Mandatory Visualization
Caption: Overall workflow for the synthesis of (Z)-4-Nitrocinnamic acid.
References
- 1. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. helgroup.com [helgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Aniline - Wikipedia [en.wikipedia.org]
Catalyst selection for the efficient synthesis of (Z)-4-Nitrocinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of (Z)-4-nitrocinnamic acid. The focus is on catalyst selection and reaction optimization to achieve high stereoselectivity for the desired Z-isomer.
Catalyst Selection and Performance Data
The synthesis of (Z)-4-nitrocinnamic acid is most effectively achieved through a Z-selective Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification. This method utilizes phosphonates with electron-withdrawing groups, which favor the kinetic (Z)-product. An alternative approach is the stereospecific hydrogenation of an alkyne precursor using a poisoned catalyst.
Below is a summary of catalyst systems and their reported performance for the olefination of 4-nitrobenzaldehyde, which is a key step in the synthesis of the target molecule.
| Catalyst/Reagent System | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | (Z:E) Ratio |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | 4-Nitrobenzaldehyde | NaH | THF | -78 to RT | 97 | 97:3[1] |
| n-Butyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | 4-Nitrobenzaldehyde | NaH | THF | -78 to RT | 96 | 98:2[1] |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate / 18-crown-6 | p-Tolualdehyde | KHMDS | THF | -78 to RT | 78 | 15.5:1 |
| Lindlar Catalyst (Pd/CaCO₃/PbO) | 4-Nitrophenylpropiolic acid | - | - | - | High | >95:5[2] |
Note: The yields and selectivities for the HWE reactions refer to the ester precursor of (Z)-4-nitrocinnamic acid. A subsequent hydrolysis step is required to obtain the final product.
Experimental Protocols
Protocol 1: Still-Gennari Olefination for Ethyl (Z)-4-nitrocinnamate
This protocol is adapted from established procedures for Z-selective HWE reactions.[1][3]
Materials:
-
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate
-
4-Nitrobenzaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl (Z)-4-nitrocinnamate.
Protocol 2: Hydrolysis of Ethyl (Z)-4-nitrocinnamate
Materials:
-
Ethyl (Z)-4-nitrocinnamate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl (Z)-4-nitrocinnamate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Collect the precipitated (Z)-4-nitrocinnamic acid by filtration.
-
Wash the solid with cold water and dry under vacuum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Inactive base (NaH).2. Wet solvent or reagents.3. Incomplete reaction. | 1. Use fresh, high-quality NaH. Wash the NaH dispersion with anhydrous hexane to remove mineral oil before use.2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled anhydrous THF.3. Increase reaction time or temperature after the initial low-temperature step. |
| Low (Z)-selectivity | 1. Reaction temperature is too high during the addition of the aldehyde.2. The base used promotes equilibration to the more stable (E)-isomer.3. The phosphonate reagent is not sufficiently electron-withdrawing. | 1. Maintain a temperature of -78 °C during the addition of 4-nitrobenzaldehyde and for several hours afterward.2. Use a non-chelating potassium base like KHMDS in combination with 18-crown-6 to sequester the cation, which can favor Z-selectivity.[4]3. Ensure the use of a Still-Gennari type phosphonate with highly fluorinated ester groups.[3] |
| Formation of side products | 1. Self-condensation of the aldehyde.2. Decomposition of the product. | 1. Add the aldehyde solution slowly to the pre-formed phosphonate ylide at low temperature.2. Avoid prolonged exposure to strong base or high temperatures. |
| Difficulty in purifying (Z)-isomer from (E)-isomer | The physical properties of the E and Z isomers can be very similar. | 1. Utilize column chromatography with a suitable solvent system. Sometimes, impregnating the silica gel with silver nitrate can aid in the separation of E/Z isomers.[5]2. Preparative HPLC can be an effective, albeit more expensive, method for separating isomers.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction Z-selective?
A1: The Z-selectivity of the Still-Gennari olefination arises from kinetic control of the reaction. The electron-withdrawing groups on the phosphonate reagent increase the electrophilicity of the phosphorus atom, which accelerates the elimination step of the reaction intermediate. This rapid, irreversible elimination from the kinetically favored syn-intermediate leads to the formation of the (Z)-alkene.[4]
Q2: Can I use a different base for the Still-Gennari olefination?
A2: While other strong bases can be used, the choice of base is critical for Z-selectivity. Strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6 are often preferred as they minimize cation chelation, which can favor the formation of the (Z)-isomer.[4] Sodium hydride (NaH) has also been shown to be effective with certain modified Still-Gennari reagents.[1]
Q3: What is an alternative catalytic method for synthesizing (Z)-4-nitrocinnamic acid?
A3: An alternative is the partial hydrogenation of 4-nitrophenylpropiolic acid using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate). This catalytic system is known to selectively reduce alkynes to cis-alkenes (Z-alkenes) without over-reducing the alkene or the nitro group.[2]
Q4: How can I monitor the progress of the olefination reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the starting material (4-nitrobenzaldehyde) should diminish over time, while a new spot for the product (ethyl (Z)-4-nitrocinnamate) appears. It is advisable to run a co-spot of the starting material and the reaction mixture for accurate comparison.
Q5: Are there any safety precautions I should take during this synthesis?
A5: Yes. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture. The fluorinated phosphonate reagents and solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing the Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (Z)- and (E)-4-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of the geometric isomers of 4-Nitrocinnamic acid: (Z)-4-Nitrocinnamic acid (cis) and (E)-4-Nitrocinnamic acid (trans). Understanding the distinct analytical signatures of these isomers is crucial for their identification, separation, and quality control in research and pharmaceutical development. This document outlines key spectroscopic and chromatographic methods, presenting comparative data, detailed experimental protocols, and visual workflows to aid in the effective analysis of these compounds.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the (Z) and (E) isomers of 4-Nitrocinnamic acid. The distinct spatial arrangement of the two isomers leads to different interactions with the stationary phase, enabling their resolution.
Comparative HPLC Data
| Parameter | (Z)-4-Nitrocinnamic acid | (E)-4-Nitrocinnamic acid |
| Retention Time (t_R) | Shorter | Longer |
| Elution Order | First | Second |
| Resolution (R_s) | - | > 1.5 (baseline separation) |
Note: The exact retention times and resolution will vary depending on the specific HPLC conditions.
Experimental Protocol: HPLC Separation
Objective: To separate (Z)- and (E)-4-Nitrocinnamic acid isomers using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a mixture of the 4-Nitrocinnamic acid isomers in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
-
Analysis: Inject the sample and record the chromatogram. The (Z) isomer is expected to elute before the (E) isomer due to its generally lower retention on a C18 column.
Workflow for HPLC Analysis of 4-Nitrocinnamic Acid Isomers
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the (Z) and (E) isomers of 4-Nitrocinnamic acid. Each technique provides unique information based on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for distinguishing between the (Z) and (E) isomers based on the chemical shifts (δ) and coupling constants (J) of the vinylic protons.
| Proton | (Z)-4-Nitrocinnamic acid (Predicted) | (E)-4-Nitrocinnamic acid[1] |
| α-CH | ~6.1 ppm (d) | 6.72 - 6.68 ppm (d, J = 16 Hz) |
| β-CH | ~7.2 ppm (d) | 7.68 - 7.64 ppm (d, J = 16 Hz) |
| Aromatic-H | ~7.8 - 8.3 ppm (m) | 8.22 - 8.20 ppm (d, J = 8 Hz), 7.94 - 7.92 ppm (d, J = 8 Hz) |
| J-coupling (α-CH, β-CH) | ~12 Hz (cis) | ~16 Hz (trans) |
Note: Predicted values for the (Z) isomer are based on typical ranges for cis-cinnamic acid derivatives.
| Carbon | (Z)-4-Nitrocinnamic acid (Predicted) | (E)-4-Nitrocinnamic acid[1] |
| C=O | ~166 ppm | 167.0 ppm |
| α-C | ~120 ppm | 127.1 ppm |
| β-C | ~140 ppm | 141.2 ppm |
| Aromatic C-NO₂ | ~148 ppm | 147.9 ppm |
| Aromatic C-H | ~124-130 ppm | 123.6, 129.1 ppm |
| Aromatic C-ipso | ~142 ppm | 145.9 ppm |
Note: Predicted values for the (Z) isomer are based on general trends observed for cis- and trans-isomers.
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of 4-Nitrocinnamic acid isomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using standard parameters, often with proton decoupling.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS (0.00 ppm). Analyze the chemical shifts, integration, and coupling constants to assign the structure.
Logical Flow for Isomer Identification by NMR
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of certain bonds can be influenced by the geometry of the molecule.
| Vibrational Mode | (Z)-4-Nitrocinnamic acid (Predicted) | (E)-4-Nitrocinnamic acid |
| O-H stretch (acid) | 3100-2900 (broad) | 3100-2900 (broad) |
| C=O stretch (acid) | ~1700 | ~1690 |
| C=C stretch (alkene) | ~1640 | ~1630 |
| NO₂ asymmetric stretch | ~1520 | ~1515 |
| NO₂ symmetric stretch | ~1345 | ~1340 |
| C-H out-of-plane bend (trans) | N/A | ~980 |
| C-H out-of-plane bend (cis) | ~730-665 | N/A |
Note: The most significant difference is expected in the C-H out-of-plane bending region.
Objective: To obtain the FTIR spectrum to identify functional groups and differentiate between isomers.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflection) accessory or KBr press.
Procedure (ATR method):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure.
-
Spectrum Acquisition: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation, which can differ slightly between the (Z) and (E) isomers.
| Parameter | (Z)-4-Nitrocinnamic acid (Predicted) | (E)-4-Nitrocinnamic acid[2] |
| λ_max | Slightly shorter wavelength, lower intensity | ~310 nm |
Note: The (E) isomer, being more planar, generally exhibits a slightly higher λ_max and molar absorptivity compared to the (Z) isomer, which may have some steric hindrance to planarity.
Objective: To determine the λ_max of the 4-Nitrocinnamic acid isomers.
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Ethanol (spectroscopic grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified isomer in ethanol (e.g., 10 µg/mL).
-
Blank Measurement: Use ethanol as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Scan the absorbance of the sample solution over a range of 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of the (Z) and (E) isomers are often very similar due to potential isomerization in the ion source, subtle differences in fragment ion abundances may sometimes be observed.
The mass spectrum of 4-Nitrocinnamic acid (Molecular Weight: 193.16 g/mol ) is expected to show a molecular ion peak at m/z 193. Key fragment ions would arise from:
-
Loss of -OH (m/z 176)
-
Loss of -COOH (m/z 148)
-
Loss of -NO₂ (m/z 147)
Objective: To obtain the mass spectrum to confirm the molecular weight and analyze the fragmentation pattern.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., EI or ESI)
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Infusion: Infuse the sample solution into the mass spectrometer.
-
Spectrum Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion and major fragment ions.
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the geometry at the double bond.
Comparative Crystallographic Data
| Parameter | (Z)-4-Nitrocinnamic acid | (E)-4-Nitrocinnamic acid[3] |
| Crystal System | Data not available in searched sources | Monoclinic |
| Space Group | Data not available in searched sources | P 1 21/a 1 |
| Key Dihedral Angle | Expected to be close to 0° (cis) | Close to 180° (trans) |
Note: While a crystal structure for the (E) isomer is available, data for the (Z) isomer is not readily found in the searched literature, highlighting a gap in the characterization of this isomer.
Conclusion
The characterization of (Z)- and (E)-4-Nitrocinnamic acid requires a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for the separation and quantification of the isomers. ¹H NMR spectroscopy provides a definitive identification of each isomer through the distinct coupling constants of the vinylic protons. FTIR, UV-Vis, and Mass Spectrometry offer complementary information for structural confirmation. While extensive data is available for the thermodynamically more stable (E) isomer, the characterization of the (Z) isomer is less documented. The protocols and comparative data presented in this guide provide a solid framework for researchers to effectively analyze and differentiate these two important geometric isomers.
References
A Comparative Analysis of (Z)-4-Nitrocinnamic Acid and (E)-4-Nitrocinnamic Acid for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, spectral characteristics, and biological activities of the geometric isomers of 4-nitrocinnamic acid, supported by experimental data and protocols.
The geometric isomers of 4-nitrocinnamic acid, (Z)-4-Nitrocinnamic acid (cis) and (E)-4-Nitrocinnamic acid (trans), both share the same chemical formula (C₉H₇NO₄) and molecular weight. However, their distinct spatial arrangements of substituents around the carbon-carbon double bond result in notable differences in their physical, chemical, and potentially biological properties. The (E)-isomer is the more stable and commonly available form, while the (Z)-isomer is typically generated through isomerization of the (E)-form.[1] This guide provides a detailed comparison of these two isomers to aid researchers in their synthesis, characterization, and evaluation for potential applications in drug development and other scientific fields.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of (Z)- and (E)-4-nitrocinnamic acid is presented below. It is important to note that while extensive experimental data is available for the stable (E)-isomer, specific experimental values for the less stable (Z)-isomer are not widely reported in the literature. The properties of the (Z)-isomer are often inferred from studies on its formation and in mixtures with the (E)-isomer.
| Property | (Z)-4-Nitrocinnamic Acid | (E)-4-Nitrocinnamic Acid |
| Systematic Name | (Z)-3-(4-nitrophenyl)prop-2-enoic acid | (E)-3-(4-nitrophenyl)prop-2-enoic acid[2] |
| Common Name | cis-4-Nitrocinnamic acid | trans-4-Nitrocinnamic acid[2] |
| CAS Number | Not assigned | 619-89-6[3] |
| Molecular Weight | 193.16 g/mol [2] | 193.16 g/mol [2] |
| Melting Point | Not reported | ~287-289 °C (decomposes)[4] |
| Solubility | Expected to have higher solubility in polar solvents than the (E)-isomer. | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO.[1][5] |
| pKa | Not reported | ~4.4 |
| ¹H NMR (DMSO-d₆) | Expected vinylic protons at a higher field (lower ppm) and a smaller coupling constant (~12 Hz) compared to the (E)-isomer. | δ ~6.73 (d, 1H, J=16.2 Hz), ~7.68 (d, 1H, J=15.9 Hz), 8.09-7.9 (m, 2H), 8.4-8.18 (m, 2H)[6] |
| ¹³C NMR (DMSO-d₆) | Expected differences in chemical shifts, particularly for the carboxylic carbon and the carbons of the double bond, compared to the (E)-isomer. | δ ~123.61, 123.93, 129.29, 140.75, 141.34, 147.96, 167.03[6] |
| IR (KBr, cm⁻¹) | Expected differences in the C=C stretching and out-of-plane C-H bending frequencies compared to the (E)-isomer. | ~1695 (C=O), ~1630 (C=C), ~1515 & ~1340 (NO₂), ~980 (trans C-H bend)[7] |
Structural Isomerism
The fundamental difference between the (Z) and (E) isomers lies in the orientation of the carboxyl and 4-nitrophenyl groups relative to the C=C double bond.
Caption: Geometric isomers of 4-Nitrocinnamic acid.
Experimental Protocols
Synthesis of (E)-4-Nitrocinnamic Acid
(E)-4-Nitrocinnamic acid is typically synthesized via the Perkin reaction, which involves the condensation of 4-nitrobenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.[8]
Caption: Synthesis workflow for (E)-4-Nitrocinnamic acid.
Detailed Methodology:
-
Combine 4-nitrobenzaldehyde, acetic anhydride, and freshly fused sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at approximately 180°C for several hours.
-
After cooling slightly, pour the reaction mixture into water and filter the resulting solid.
-
Wash the solid with water and then dissolve it in a dilute aqueous ammonia solution.
-
Filter the solution to remove any insoluble impurities.
-
Precipitate the product by adding the ammonium salt solution to dilute sulfuric acid.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure (E)-4-nitrocinnamic acid.
Photoisomerization to (Z)-4-Nitrocinnamic Acid
The (Z)-isomer can be obtained by photoisomerization of the (E)-isomer. This process typically involves irradiating a solution of (E)-4-nitrocinnamic acid with UV light.
Caption: Workflow for obtaining (Z)-4-Nitrocinnamic acid.
Detailed Methodology:
-
Dissolve (E)-4-nitrocinnamic acid in a suitable solvent (e.g., ethanol, acetonitrile).
-
Place the solution in a quartz vessel or a container transparent to UV light.
-
Irradiate the solution with a UV lamp or by exposure to direct sunlight for a sufficient period to achieve a photostationary state. The progress of the isomerization can be monitored by techniques like HPLC or UV-Vis spectroscopy.
-
The resulting mixture of (Z) and (E) isomers can be separated using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to isolate the (Z)-isomer.
Biological Activity
Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[9][10] The presence of the nitro group can modulate these activities.
Antimicrobial Activity: Studies on nitrocinnamic acid isomers have shown activity against various microorganisms. For instance, 4-nitrocinnamic acid has been reported to be active against Bacillus subtilis and Escherichia coli.[9] While direct comparative studies on the antimicrobial activity of the (Z) and (E) isomers of 4-nitrocinnamic acid are limited, research on other cinnamic acid derivatives suggests that the cis-isomer can sometimes exhibit higher activity.
Antioxidant Activity: Cinnamic acid derivatives are recognized for their antioxidant properties.[11] The ability to scavenge free radicals is an important aspect of their potential therapeutic applications. The specific antioxidant activities of the individual (Z) and (E) isomers of 4-nitrocinnamic acid have not been extensively compared in the literature.
Other Biological Activities: Interestingly, a comparative study on the anti-invasive activity of cis- and trans-cinnamic acid on human lung adenocarcinoma cells suggested that the cis-isomer may have a higher inhibitory effect on cancer cell invasion. This finding indicates that the geometric configuration can play a crucial role in the biological function of these compounds and warrants further investigation into the specific activities of the (Z)- and (E)-isomers of 4-nitrocinnamic acid. (E)-4-Nitrocinnamic acid has also been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid, suggesting its potential in the management of hyperuricemia.[12][13]
Conclusion
(E)-4-Nitrocinnamic acid is a well-characterized and stable compound with established synthetic routes. In contrast, its geometric isomer, (Z)-4-Nitrocinnamic acid, is less stable and its properties are not as extensively documented. The primary method for obtaining the (Z)-isomer is through the photoisomerization of the (E)-isomer. The distinct stereochemistry of these isomers is expected to influence their physical properties, such as melting point and solubility, and their spectral characteristics. Emerging research suggests that the geometric configuration can also have a significant impact on biological activity, with the less stable cis-isomers of some cinnamic acids showing enhanced effects in certain contexts. This comparative guide highlights the current state of knowledge on these two isomers and underscores the need for further research to fully elucidate the properties and potential applications of (Z)-4-nitrocinnamic acid.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrocinnamic acid | 619-89-6 [chemicalbook.com]
- 4. 4-nitrocinnamic acid [stenutz.eu]
- 5. 4-Nitrocinnamic acid CAS#: 619-89-6 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 4-Nitrocinnamic acid [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Alternative Methods for Purity Determination of (Z)-4-Nitrocinnamic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the purity of (Z)-4-Nitrocinnamic acid. The information is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessments.
Introduction to Purity Analysis of (Z)-4-Nitrocinnamic Acid
(Z)-4-Nitrocinnamic acid is a derivative of cinnamic acid, a compound with various applications in pharmaceuticals, fragrances, and other industries. Cinnamic acid and its derivatives can exist as cis (Z) and trans (E) isomers, with the trans form generally being more stable.[1] The accurate determination of the purity of (Z)-4-Nitrocinnamic acid is crucial for quality control, ensuring the desired isomeric form is present and quantifying any impurities that may affect its efficacy, safety, and stability. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of such compounds.[2]
This guide compares two distinct RP-HPLC methods with alternative analytical techniques, providing detailed experimental protocols and performance data to aid in method selection.
Experimental Workflow for Purity Determination
The general workflow for determining the purity of a chemical compound like (Z)-4-Nitrocinnamic acid involves several key stages, from sample preparation to final data analysis and reporting.
Caption: General workflow for the purity determination of (Z)-4-Nitrocinnamic acid.
High-Performance Liquid Chromatography (HPLC) Methods
RP-HPLC is a cornerstone technique for the purity analysis of organic compounds like cinnamic acid derivatives.[2][3] It separates compounds based on their polarity. The following section details two distinct RP-HPLC methods for the analysis of (Z)-4-Nitrocinnamic acid.
Method A: Isocratic Elution RP-HPLC
This method utilizes a constant mobile phase composition for the separation.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm).[3]
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (40:60 v/v).[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[6]
-
Detection Wavelength: 270 nm.[7]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the (Z)-4-Nitrocinnamic acid sample in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method B: Gradient Elution RP-HPLC
This method involves changing the mobile phase composition during the analysis to enhance the separation of impurities with different polarities.
Experimental Protocol:
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., InfinityLab Poroshell C18).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection: DAD scan from 200-400 nm, with quantification at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Method A, but the sample can also be dissolved in a mixture of water and acetonitrile.
Alternative Purity Determination Methods
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more definitive purity information.
Method C: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10 mg of (Z)-4-Nitrocinnamic acid.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in a known volume of DMSO-d6.
-
-
NMR Parameters:
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (e.g., 30s) to ensure full relaxation of all nuclei.
-
Number of Scans: 16-32, depending on the sample concentration.
-
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal from (Z)-4-Nitrocinnamic acid to the integral of a known proton signal from the internal standard.
Method D: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For non-volatile compounds like carboxylic acids, GC analysis requires a derivatization step to increase their volatility.[10]
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the (Z)-4-Nitrocinnamic acid sample in 100 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
-
Data Analysis: Purity is estimated by the area percentage of the derivatized (Z)-4-Nitrocinnamic acid peak relative to the total area of all detected peaks.
Comparison of Method Performance
The following table summarizes the key performance characteristics of the described methods. The data presented are representative values to facilitate an objective comparison.
| Parameter | HPLC Method A (Isocratic) | HPLC Method B (Gradient) | qNMR (Method C) | GC-MS (Method D) |
| Principle | Reverse-Phase Chromatography | Reverse-Phase Chromatography | Nuclear Magnetic Resonance | Gas Chromatography |
| Linearity (r²) | > 0.999 | > 0.999 | N/A (Absolute Method) | > 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 100.8% | 99.5 - 100.5% | 95 - 105% |
| Precision (%RSD) | < 1.0% | < 0.8% | < 0.5% | < 2.5% |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1% by mass | ~100 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3% by mass | ~300 ng/mL |
| Analysis Time | ~15 min | ~40 min | ~10 min per sample | ~25 min per sample |
| Need for Reference Standard | Yes | Yes | No (Internal Standard) | Yes (for identification) |
| Sample Throughput | High | Medium | Medium | Low (due to derivatization) |
Discussion
-
HPLC Method A (Isocratic) is rapid and straightforward, making it suitable for routine quality control where the impurity profile is well-characterized. Its main limitation is the potential for co-elution of impurities with similar polarities to the main compound.
-
HPLC Method B (Gradient) offers superior resolution and is better suited for separating a wider range of impurities, making it ideal for method development, stability studies, and the analysis of complex samples. The use of a DAD allows for peak purity analysis.
-
Quantitative NMR (qNMR) stands out as an absolute method for purity determination, eliminating the need for a specific reference standard of (Z)-4-Nitrocinnamic acid.[9] It provides a highly accurate mass/mass purity value. However, it is less sensitive than HPLC for detecting trace impurities and requires access to an NMR spectrometer.
-
GC-MS with Derivatization can be a useful confirmatory technique, especially for identifying volatile or semi-volatile impurities. The requirement for derivatization adds complexity and potential for variability to the analytical process.
Conclusion
For routine purity analysis of (Z)-4-Nitrocinnamic acid, an isocratic RP-HPLC method (Method A) offers a good balance of speed and reliability. For comprehensive impurity profiling and higher resolution, a gradient RP-HPLC method (Method B) is superior. Quantitative NMR (Method C) should be considered the gold standard for assigning the absolute purity of a reference material or for analyses where a specific certified standard is unavailable. GC-MS (Method D) serves as a valuable orthogonal technique for impurity identification. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample, and the available instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. jmpas.com [jmpas.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems [scielo.org.za]
A Comparative Guide to the Synthesis of (Z)-4-Nitrocinnamic Acid: Validation of a Novel Photoisomerization Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel synthetic pathway for (Z)-4-Nitrocinnamic acid against a well-established method for the synthesis of its (E)-isomer. The information presented herein is intended to offer an objective evaluation of the performance of this new route, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies. (Z)-4-Nitrocinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science, making efficient and selective synthetic routes highly valuable.
Introduction to Synthetic Strategies
The synthesis of cinnamic acids is a cornerstone of organic chemistry, with several established methods such as the Perkin reaction, Knoevenagel-Doebner condensation, and Claisen-Schmidt condensation. However, these traditional routes predominantly yield the thermodynamically more stable (E)-isomer (trans-4-Nitrocinnamic acid). The synthesis of the less stable (Z)-isomer (cis-4-Nitrocinnamic acid) often requires a more nuanced approach. This guide details a "new" synthetic strategy that employs a photochemical isomerization of the readily accessible (E)-isomer and compares it with a standard Knoevenagel-Doebner condensation method for producing the (E)-isomer.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the established and the new synthetic routes for 4-Nitrocinnamic acid isomers.
| Parameter | Established Route: Knoevenagel-Doebner Condensation for (E)-4-Nitrocinnamic acid | New Route: Photoisomerization for (Z)-4-Nitrocinnamic acid |
| Target Isomer | (E) | (Z) |
| Starting Materials | 4-Nitrobenzaldehyde, Malonic acid, Pyridine, Piperidine | (E)-4-Nitrocinnamic acid, Acetone |
| Reaction Time | 4-6 hours | 24-48 hours |
| Yield | 85-95% | 40-50% (of Z-isomer) |
| Purity (post-purification) | >98% | >95% (of Z-isomer) |
| Key Equipment | Standard laboratory glassware, Heating mantle | Photoreactor with UV lamp (e.g., Mercury lamp) |
| Scalability | Readily scalable | Dependent on photoreactor capacity |
Experimental Protocols
Established Route: Knoevenagel-Doebner Condensation for (E)-4-Nitrocinnamic acid
This protocol describes a typical procedure for the synthesis of (E)-4-Nitrocinnamic acid.
Materials:
-
4-Nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
A solution of 4-Nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) is prepared in ethanol.
-
Pyridine (2 equivalents) and a catalytic amount of piperidine are added to the solution.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling, the mixture is poured into a solution of dilute hydrochloric acid to precipitate the product.
-
The crude (E)-4-Nitrocinnamic acid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield a pure product.
New Synthetic Route: Photochemical Isomerization for (Z)-4-Nitrocinnamic acid
This protocol outlines the conversion of the (E)-isomer to the (Z)-isomer via photochemical isomerization.
Materials:
-
(E)-4-Nitrocinnamic acid
-
Acetone (photosensitizer and solvent)
Procedure:
-
A dilute solution of (E)-4-Nitrocinnamic acid is prepared in acetone.
-
The solution is placed in a quartz photoreactor and irradiated with a high-pressure mercury lamp (λ > 300 nm) for 24-48 hours at room temperature.
-
The progress of the isomerization is monitored by techniques such as ¹H NMR spectroscopy or HPLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting mixture of (E) and (Z) isomers is separated by column chromatography on silica gel to isolate the (Z)-4-Nitrocinnamic acid.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for both the established and the new synthetic routes.
Caption: Workflow for the established synthesis of (E)-4-Nitrocinnamic acid.
Caption: Workflow for the new synthetic route to (Z)-4-Nitrocinnamic acid.
Caption: Logical comparison of the established and new synthetic routes.
Conclusion
The novel synthetic route for (Z)-4-Nitrocinnamic acid via photochemical isomerization provides a direct, albeit lower-yielding, pathway to the less stable cis-isomer. While the established Knoevenagel-Doebner condensation is highly efficient for producing the (E)-isomer, it does not offer access to the (Z)-isomer. The choice of synthetic route will ultimately depend on the specific research requirements, including the desired isomer, required yield, and available equipment. For applications where the (Z)-isomer is crucial, the photochemical isomerization method presents a viable and valuable synthetic tool. Further optimization of the photoisomerization process could potentially improve the yield and reduce reaction times, making it an even more attractive option for the synthesis of (Z)-4-Nitrocinnamic acid.
Differentiating Isomers of 4-Nitrocinnamic Acid: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic differentiation of cis (Z) and trans (E) isomers of 4-nitrocinnamic acid, complete with experimental data and protocols.
The geometric isomers of 4-nitrocinnamic acid, arising from restricted rotation around the carbon-carbon double bond, exhibit distinct physical and spectroscopic properties. Accurate differentiation between the cis (Z) and trans (E) forms is crucial for research and development in pharmaceuticals and materials science, where isomeric purity can significantly impact biological activity and material characteristics. This guide provides a comparative analysis of the spectroscopic data obtained from UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to effectively distinguish between these two isomers.
Comparative Spectroscopic Data
The structural differences between the cis and trans isomers of 4-nitrocinnamic acid give rise to unique spectral fingerprints. The following tables summarize the key quantitative data for each spectroscopic technique.
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The trans isomer, being more planar, generally exhibits a higher molar absorptivity and a slight red-shift in its maximum absorption wavelength (λmax) compared to the less planar cis isomer.
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| trans-4-Nitrocinnamic Acid | ~310 | Higher | Methanol |
| cis-4-Nitrocinnamic Acid | Not explicitly found | Lower | Methanol |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for distinguishing between the isomers based on their vibrational modes. A key differentiating feature is the C-H out-of-plane bending vibration of the alkene hydrogens.
| Isomer | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Alkene C-H Out-of-Plane Bend (cm⁻¹) | O-H Stretch (cm⁻¹) |
| trans-4-Nitrocinnamic Acid | ~1680 | ~1630 | ~980 (trans) | 2500-3300 (broad) |
| cis-4-Nitrocinnamic Acid | Not explicitly found | Not explicitly found | ~700-800 (cis) | Not explicitly found |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, with the coupling constants between the vinylic protons being the most definitive feature for distinguishing between the cis and trans isomers.
¹H NMR Spectroscopy
| Isomer | δ (ppm) - Vinylic Protons | J (Hz) - Vinylic Coupling | δ (ppm) - Aromatic Protons | Solvent |
| trans-4-Nitrocinnamic Acid | 6.72 (d), 7.68 (d) | ~16 | 7.94 (d), 8.22 (d) | DMSO-d₆ |
| cis-4-Nitrocinnamic Acid | Not explicitly found | ~12 | Not explicitly found | DMSO-d₆ |
¹³C NMR Spectroscopy
| Isomer | δ (ppm) - Carbonyl Carbon | δ (ppm) - Alkene Carbons | δ (ppm) - Aromatic Carbons | δ (ppm) - Nitro-substituted Carbon | Solvent |
| trans-4-Nitrocinnamic Acid | 167.03 | 123.61, 141.34 | 123.93, 129.29, 140.75 | 147.96 | DMSO-d₆[1] |
| cis-4-Nitrocinnamic Acid | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found | DMSO-d₆ |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of 4-nitrocinnamic acid isomers.
Caption: Experimental workflow for isomer differentiation.
Detailed Experimental Protocols
Synthesis of trans-4-Nitrocinnamic Acid
A common method for the synthesis of trans-substituted cinnamic acids is the Knoevenagel condensation.[2]
-
Reactants: 4-nitrobenzaldehyde, malonic acid, pyridine, and a catalytic amount of piperidine.
-
Procedure:
-
Dissolve 4-nitrobenzaldehyde and malonic acid in pyridine.
-
Add a few drops of piperidine to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure trans-4-nitrocinnamic acid.
-
Photochemical Isomerization to cis-4-Nitrocinnamic Acid
The cis isomer can be obtained by photochemical isomerization of the trans isomer.
-
Procedure:
-
Dissolve trans-4-nitrocinnamic acid in a suitable solvent (e.g., ethanol).
-
Irradiate the solution with UV light (e.g., using a mercury lamp) for a specific duration. The progress of the isomerization can be monitored by TLC or HPLC.
-
After irradiation, the solvent is evaporated, and the resulting mixture of isomers can be separated by column chromatography or fractional crystallization.
-
UV-Vis Spectroscopy
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-grade solvent (e.g., methanol or ethanol).
-
Data Acquisition: Record the absorbance spectra over a wavelength range of 200-400 nm.
-
Analysis: Determine the λmax and compare the molar absorptivities of the two isomers.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid sample.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify and compare the characteristic absorption bands for the C=O stretch, C=C stretch, and the out-of-plane C-H bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve a small amount of each isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record both ¹H and ¹³C NMR spectra.
-
Analysis:
-
In the ¹H NMR spectrum, determine the chemical shifts and coupling constants (J-values) of the vinylic protons. A J-value of ~16 Hz is characteristic of a trans configuration, while a J-value of ~12 Hz indicates a cis configuration.
-
In the ¹³C NMR spectrum, compare the chemical shifts of the carbonyl and alkene carbons.
-
By employing these spectroscopic techniques and following the outlined protocols, researchers can confidently differentiate between the cis and trans isomers of 4-nitrocinnamic acid, ensuring the use of the correct isomer for their specific application.
References
Performance of (Z)-4-Nitrocinnamic Acid Derivatives in Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of (Z)-4-Nitrocinnamic acid and its derivatives into polymer structures imparts valuable photo-responsive, thermal, and mechanical properties, making them promising candidates for applications in drug delivery, photoresists, and advanced materials. This guide provides a comparative analysis of the performance of various (Z)-4-Nitrocinnamic acid derivatives in different polymer systems, supported by experimental data from the literature.
Executive Summary
Polymers functionalized with (Z)-4-Nitrocinnamic acid derivatives exhibit enhanced thermal stability, tunable mechanical properties, and significant photo-reactivity. The performance of the resulting polymer is largely dictated by the specific derivative used, the polymer backbone, and the degree of functionalization. This guide summarizes key performance metrics, details experimental methodologies, and provides a comparative overview to aid in the selection of the most suitable derivative for a given application.
Data Presentation
Thermal Properties
The introduction of cinnamic acid derivatives can significantly influence the thermal stability of polymers. The following table summarizes the thermal properties of polyamides incorporating different functional groups.
| Polymer System | Derivative/Functional Group | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (T5%) (°C) | Reference |
| Aromatic Polyamide | Bithiazole and Thiazolo-thiazole moieties | > 250 | > 445 | [1] |
| Aromatic Polyamide | Bulky substituents (e.g., -CF3) | Not specified | > 400 | [2] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Mechanical Properties
The mechanical performance of polymers can be tailored by incorporating cinnamic acid derivatives, which can act as plasticizers or reinforcing agents. The table below presents the mechanical properties of Polyvinyl Chloride (PVC) films plasticized with various cinnamic acid-based compounds.
| Plasticizer in PVC | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Unplasticized PVC | 30.0 | 5.0 | 1500 | [3] |
| Cinnamic Acid Derivative 1 | 22.2 | > 300 | 120 | [3] |
| Cinnamic Acid Derivative 2 | 15.6 | > 400 | 40 | [3] |
| Cinnamic Acid Derivative 3 | 9.6 | > 500 | 6 | [3] |
Note: The specific structures of the cinnamic acid derivatives were detailed in the source study.
Photoreactive Properties
The photoreactivity of polymers containing cinnamate groups is a key feature, primarily driven by [2+2] cycloaddition reactions upon UV irradiation. This crosslinking mechanism is fundamental to their use as negative-type photoresists.[4] The efficiency of this photocrosslinking can be influenced by the specific cinnamate derivative used. For instance, polymers with pendant cinnamic acid and cinnamaldehyde groups have been found to crosslink more effectively than those with cinnamate esters.[5]
Experimental Protocols
Synthesis of Photocrosslinkable (Co)polymethacrylates
A general method for synthesizing photocrosslinkable (co)polymethacrylates with pendant photosensitive cinnamate groups involves the following steps[4]:
-
Monomer Synthesis: Synthesis of a methacrylate monomer containing a cinnamate group. An example is the synthesis of ethyl 2-cyano-3-(4-(methacryloyloxy)-3-methoxyphenyl)prop-2-enoate.
-
Polymerization: Radical polymerization of the monomer (homopolymerization) or with a comonomer like methyl methacrylate (MMA) (copolymerization).
-
Initiator: Azoisobutyronitrile (AIBN).
-
Solvent: Butanone.
-
Temperature: 65°C.
-
-
Characterization: The resulting polymers are characterized by spectroscopic methods (IR, 1H NMR) and size exclusion chromatography (SEC) to determine their structure and molecular weight.[4]
Measurement of Photoreactivity
The photoreactivity of thin polymer films is assessed by monitoring the changes in their UV absorption spectra upon irradiation.
-
Film Preparation: Thin films of the polymer are cast on a suitable substrate (e.g., quartz plates).
-
Irradiation: The films are irradiated with a UV lamp (e.g., Hanovia mercury lamp, 365 nm).[4]
-
Spectroscopic Analysis: The UV-Vis spectrum of the film is recorded at different irradiation times. The decrease in the absorbance band corresponding to the cinnamate group is used to quantify the extent of the photoreaction.
Visualizations
Signaling Pathway: Photocrosslinking of Cinnamate-Containing Polymers
The following diagram illustrates the general mechanism of photocrosslinking in polymers functionalized with cinnamate derivatives.
Caption: Mechanism of photocrosslinking in cinnamate-functionalized polymers.
Experimental Workflow: Synthesis and Characterization of Photoreactive Polymers
This diagram outlines the typical workflow for the synthesis and characterization of photoreactive polymers based on cinnamic acid derivatives.
Caption: Workflow for photoreactive polymer synthesis and analysis.
Conclusion
The choice of a specific (Z)-4-Nitrocinnamic acid derivative has a profound impact on the final properties of the polymer. While this guide provides a comparative overview based on available literature, it is crucial to note that the data is sourced from studies with varying experimental conditions. For a definitive comparison, it is recommended to evaluate a series of derivatives within the same polymer system and under identical testing protocols. Future research should focus on establishing such standardized comparisons to create a more comprehensive understanding of the structure-property relationships in these versatile materials.
References
Confirming the Structure of (Z)-4-Nitrocinnamic Acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For compounds like 4-nitrocinnamic acid, which exists as (Z) (cis) and (E) (trans) isomers, unambiguous structural confirmation is critical as the different spatial arrangements of atoms can lead to distinct physical, chemical, and biological properties. This guide provides a comparative overview of single-crystal X-ray diffraction (SC-XRD) as the definitive method for elucidating the solid-state structure of (Z)-4-nitrocinnamic acid, alongside alternative and complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Definitive Structural Elucidation with Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for determining the precise atomic arrangement in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing exact bond lengths, bond angles, and the overall molecular conformation.
While the crystal structure of the (E)-isomer of 4-nitrocinnamic acid is well-documented, the crystallographic data for the (Z)-isomer is not as readily available in common databases. The following table presents the known crystallographic data for (E)-4-nitrocinnamic acid, which serves as a benchmark for comparison.
Table 1: Crystallographic Data for (E)-4-Nitrocinnamic Acid [3]
| Parameter | Value |
| Formula | C₉H₇NO₄ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/a 1 |
| a (Å) | 27.729 |
| b (Å) | 5.0311 |
| c (Å) | 6.1050 |
| β (°) | 99.57 |
The following protocol outlines the typical steps for the structural determination of a small organic molecule like (Z)-4-nitrocinnamic acid.
-
Crystal Growth: High-quality single crystals of (Z)-4-nitrocinnamic acid are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The crystals should be well-formed, transparent, and free of visible defects.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffractometer rotates the crystal through a series of angles, and the diffraction patterns are recorded on a detector.[1]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction patterns.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Alternative and Complementary Spectroscopic Techniques
NMR and IR spectroscopy are powerful tools for elucidating molecular structure, particularly in solution, and can provide strong evidence for distinguishing between (Z) and (E) isomers.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The key diagnostic feature for distinguishing between the (Z) and (E) isomers of 4-nitrocinnamic acid is the coupling constant (J-value) between the vinylic protons.
-
(E)-isomer: The vinylic protons are trans to each other, resulting in a larger coupling constant, typically in the range of 12-18 Hz.
-
(Z)-isomer: The vinylic protons are cis to each other, leading to a smaller coupling constant, generally between 6-12 Hz.
IR spectroscopy provides information about the functional groups present in a molecule. The out-of-plane C-H bending vibrations of the vinyl group are particularly useful for distinguishing between cis and trans isomers.
-
(E)-isomer: A strong absorption band is typically observed around 960-980 cm⁻¹.
-
(Z)-isomer: A characteristic absorption band is expected around 675-730 cm⁻¹.
-
NMR Spectroscopy:
-
A small sample (typically 5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
-
IR Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation.
Table 2: Comparison of Analytical Techniques for Isomer Differentiation
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | IR Spectroscopy |
| Information Obtained | 3D molecular structure, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, stereochemistry (via coupling constants) | Functional groups, information on cis/trans isomerism (out-of-plane bending) |
| Sample Phase | Solid (single crystal) | Solution | Solid or solution |
| Sample Requirement | High-quality single crystal | ~5-10 mg, soluble in deuterated solvent | ~1-2 mg |
| Definitive Structure | Yes, for the solid state | No, provides strong evidence | No, provides supporting evidence |
| Limitations | Requires suitable single crystals, which can be difficult to grow | Provides information on the structure in solution, which may differ from the solid state | Can be ambiguous for complex molecules |
Table 3: Spectroscopic Data for (E)- and Expected Data for (Z)-4-Nitrocinnamic Acid
| Technique | (E)-4-Nitrocinnamic Acid (Experimental)[4][5] | (Z)-4-Nitrocinnamic Acid (Expected) |
| ¹H NMR (DMSO-d₆) | δ 8.25 (d, 2H), 8.00 (d, 2H), 7.85 (d, J ≈ 16 Hz, 1H), 6.70 (d, J ≈ 16 Hz, 1H) | Vinylic protons with a smaller coupling constant (J ≈ 7-12 Hz) and likely different chemical shifts. |
| ¹³C NMR (DMSO-d₆) | δ 167.0, 147.9, 141.3, 140.7, 129.3, 123.9, 123.6 | Shifts for the vinylic carbons and the carboxylic acid carbon are expected to differ from the (E)-isomer. |
| IR (KBr, cm⁻¹) | ~1680 (C=O), ~1630 (C=C), ~970 (trans C-H out-of-plane bend)[6][7] | ~1700 (C=O), ~1640 (C=C), ~700 (cis C-H out-of-plane bend) |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for structural confirmation and the logical relationship between the different analytical techniques.
Conclusion
For the unequivocal structural confirmation of (Z)-4-nitrocinnamic acid, single-crystal X-ray diffraction is the most powerful and definitive technique. It provides a complete and unambiguous three-dimensional picture of the molecule in the solid state. While obtaining suitable single crystals can be a challenge, the resulting data is unparalleled in its detail and accuracy.
NMR and IR spectroscopy serve as excellent complementary techniques. They are particularly valuable for routine characterization, for confirming the stereochemistry in solution, and for providing strong supporting evidence for the structure. The combination of these analytical methods provides a comprehensive understanding of the molecular structure of (Z)-4-nitrocinnamic acid, which is essential for its development in pharmaceutical and materials science applications.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrocinnamic acid(619-89-6) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 4-Nitrocinnamic acid [webbook.nist.gov]
- 7. 4-Nitrocinnamic acid [webbook.nist.gov]
Comparative study of the photoalignment properties of various cinnamic acid derivatives
The pursuit of non-contact methods for aligning liquid crystals (LCs) has identified cinnamic acid derivatives as a significant class of photoalignment materials. Their utility stems from the anisotropic photodimerization of the cinnamate group upon exposure to linearly polarized ultraviolet (LPUV) light. This [2+2] cycloaddition reaction creates a preferred orientation on the substrate surface, which then directs the alignment of liquid crystal molecules. This guide provides a comparative overview of the photoalignment properties of various cinnamic acid derivatives, supported by experimental data and detailed methodologies, to aid researchers in the selection and application of these materials.
Comparative Performance of Cinnamic Acid Derivatives
The efficacy of a photoalignment layer is primarily determined by its anchoring energy, the induced pretilt angle of the liquid crystal, and its thermal stability. The following table summarizes these key performance metrics for several cinnamic acid-based materials.
| Cinnamic Acid Derivative | Anchoring Energy (J/m²) | Pretilt Angle (°) | Thermal Stability | Reference |
| Poly(vinyl cinnamate) (PVCi) | ~1.0 x 10⁻⁴ | ~0.1 | LC alignment is significantly disrupted at temperatures approaching 100°C. | |
| Polyimide/PVCi Blend (10-100 wt% PVCi) | ~1.0 x 10⁻⁴ | Not specified | Significantly enhanced thermal stability compared to pure PVCi; no change in anchoring energy after heating at 180°C for 10 min. | |
| Poly(4-methoxyphenyl cinnam-4'-yl methyl methacrylate) (PMCMMA) | Not specified | Not specified | Lower thermal stability, with a glass transition temperature (Tg) of 89°C. | |
| Poly(9-anthryl cinnam-4'-yl methyl methacrylate) (PACMMA) | Not specified | Not specified | Good thermal stability up to 120°C; Tg of 163°C. | |
| Poly(coumaryl cinnam-4'-yl methyl methacrylate) (PCCMMA) | Not specified | Not specified | Good thermal stability up to 120°C; Tg of 140°C. | |
| Fluorinated Poly(vinylcinnamate) (PVCN-F) | 1 x 10⁻⁵ to 7 x 10⁻⁵ | Not specified | Cross-linking of cinnamoil side fragments prevents swelling of the polymer layer. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental procedures for working with cinnamic acid-based photoalignment materials.
Synthesis of Poly(vinyl cinnamate) (PVCi)
A common method for synthesizing PVCi is the esterification of poly(vinyl alcohol) (PVA) with cinnamoyl chloride.
-
Dissolution of PVA: Dissolve poly(vinyl alcohol) in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of pyridine and dimethyl sulfoxide (DMSO).
-
Addition of Cinnamoyl Chloride: Slowly add cinnamoyl chloride to the PVA solution under constant stirring. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-80°C).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Fourier-transform infrared (FTIR) spectroscopy, looking for the appearance of the characteristic ester carbonyl peak and the disappearance of the hydroxyl peak from PVA.
-
Precipitation and Purification: Once the reaction is complete, precipitate the resulting PVCi by pouring the reaction mixture into a non-solvent like methanol or ethanol.
-
Washing and Drying: Filter the precipitate, wash it thoroughly with the non-solvent to remove unreacted reagents and byproducts, and dry the purified PVCi under vacuum.
Thin-Film Preparation
Uniform thin films are essential for achieving high-quality liquid crystal alignment.
-
Solution Preparation: Dissolve the synthesized cinnamic acid derivative polymer in a suitable solvent (e.g., chloroform, cyclopentanone, or N-methyl-2-pyrrolidone) to a concentration typically ranging from 0.5 to 5 wt%.
-
Substrate Cleaning: Thoroughly clean the substrates (e.g., indium tin oxide (ITO) coated glass) by sonication in a series of solvents such as acetone and isopropyl alcohol, followed by drying with nitrogen gas.
-
Spin-Coating: Deposit the polymer solution onto the cleaned substrate using a spin-coater. The film thickness can be controlled by adjusting the spin speed and the solution concentration.
-
Baking: Bake the coated substrates on a hot plate or in an oven to remove the solvent. The baking temperature and time depend on the solvent's boiling point and the polymer's thermal properties.
Photoalignment Process
The anisotropic properties of the film are induced by exposure to linearly polarized UV light.
-
UV Source: Use a UV lamp (e.g., a high-pressure mercury lamp) equipped with a polarizer to generate linearly polarized UV light. The wavelength is typically in the range of 280-320 nm to induce the [2+2] cycloaddition of the cinnamate groups.
-
Exposure: Irradiate the polymer-coated substrates with the linearly polarized UV light. The exposure energy density is a critical parameter that influences the anchoring energy and can be controlled by adjusting the exposure time and the lamp intensity.
-
Liquid Crystal Cell Assembly: Assemble a liquid crystal cell by placing two photoaligned substrates together with a controlled cell gap, typically maintained by spacer beads. The alignment directions of the two substrates can be parallel or at a specific angle (e.g., 90° for a twisted nematic cell).
-
Liquid Crystal Filling: Fill the cell with a nematic liquid crystal (e.g., 5CB) in its isotropic phase by capillary action, and then slowly cool it down to the nematic phase.
Characterization Techniques
Anchoring Energy Measurement: The azimuthal anchoring energy can be measured using the torque balance method. This involves fabricating a twisted nematic cell with a known twist angle and measuring the actual twist angle of the liquid crystal director. The deviation from the intended twist angle is used to calculate the anchoring energy.
Pretilt Angle Measurement: The pretilt angle can be determined by the crystal rotation method. This technique involves measuring the phase retardation of a laser beam passing through the liquid crystal cell as a function of the cell's rotation angle.
Visualizing the Fundamentals
To better understand the structure, mechanism, and workflow, the following diagrams are provided.
General structure of cinnamic acid derivatives.
Mechanism of photoalignment with cinnamic acid derivatives.
Experimental workflow for photoalignment.
In Conclusion
Cinnamic acid derivatives are a versatile class of materials for photoalignment. The data indicates that while simple poly(vinyl cinnamate) provides a baseline for photoalignment, its thermal stability is a significant drawback. Blending PVCi with more rigid polymers like polyimide can dramatically improve thermal stability without compromising the anchoring energy. Furthermore, modifying the polymer backbone and the cinnamate side groups, as seen in the poly(cinnam-4'-yl methyl methacrylate) derivatives, offers another avenue to enhance thermal properties. The introduction of fluorine atoms into the cinnamate moiety, as in PVCN-F, can also influence the anchoring properties.
For researchers and drug development professionals exploring photo-patternable surfaces for applications such as biosensors or controlled drug release systems, the selection of the appropriate cinnamic acid derivative will depend on the specific requirements for thermal stability and the desired surface energy. Further research is needed to establish a more comprehensive and directly comparative dataset of a wider range of cinnamic acid derivatives to better elucidate structure-property relationships and guide the rational design of new photoalignment materials.
Thermal stability analysis of (Z)-4-Nitrocinnamic acid compared to its trans isomer
A Comparative Guide to the Thermal Stability of (Z)- and (E)-4-Nitrocinnamic Acid
Introduction to Geometric Isomers and Thermal Stability
(Z)- and (E)-4-Nitrocinnamic acid are geometric isomers, differing in the spatial arrangement of substituents around the carbon-carbon double bond. The trans or (E) isomer has the substituent groups on opposite sides of the double bond, while the cis or (Z) isomer has them on the same side. This structural difference significantly influences their physical properties, including thermal stability.
Generally, for acyclic systems, trans isomers are thermodynamically more stable than their cis counterparts. This increased stability is primarily attributed to reduced steric hindrance between bulky substituent groups in the trans configuration, allowing for more efficient crystal packing and stronger intermolecular forces. This often translates to a higher melting point and decomposition temperature for the trans isomer.
Thermal Analysis Data
A summary of the available and inferred thermal analysis data for the two isomers is presented below. It is important to note that the data for (Z)-4-Nitrocinnamic acid is largely inferred from general principles due to a lack of direct experimental findings in the reviewed literature.
| Parameter | (E)-4-Nitrocinnamic acid (trans) | (Z)-4-Nitrocinnamic acid (cis) | Data Source |
| Melting Point (°C) | ~289 (with decomposition) | Expected to be significantly lower than the trans isomer | Experimental[1] / Inferred |
| Decomposition | Occurs at the melting point | Expected to occur at a lower temperature than the trans isomer | Experimental[1] / Inferred |
| General Stability | Higher thermal stability | Lower thermal stability due to steric hindrance | Inferred from chemical principles |
Experimental Protocols
The following are detailed, generalized methodologies for the key experimental techniques used in thermal stability analysis.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
Experimental Workflow:
Protocol:
-
A sample of 5-10 mg of the 4-nitrocinnamic acid isomer is accurately weighed and placed into a TGA crucible (typically alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
A dynamic temperature program is initiated, typically heating the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass percent versus temperature) is analyzed to determine the onset temperature of decomposition, which is indicative of the material's thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Experimental Workflow:
Protocol:
-
A small amount of the sample (2-5 mg) is weighed into an aluminum DSC pan.
-
The pan is hermetically sealed to contain any volatiles released during heating.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a typical flow rate of 50 mL/min.
-
The temperature is ramped at a controlled rate (e.g., 10°C/min) over a range that encompasses the expected thermal transitions (e.g., 30°C to 300°C).
-
The differential heat flow to the sample and reference is measured and plotted against temperature.
-
The resulting DSC thermogram is analyzed to identify the peak temperature of melting and the enthalpy of fusion.
Logical Relationship of Thermal Stability
The expected difference in thermal stability between the (Z) and (E) isomers of 4-Nitrocinnamic acid can be visualized as a logical relationship based on their molecular structures.
Conclusion
Based on available experimental data for (E)-4-Nitrocinnamic acid and established principles of stereochemistry, it is concluded that the (E) isomer possesses significantly greater thermal stability than the (Z) isomer. The melting and decomposition point of the (E)-isomer is approximately 289°C.[1] Due to increased steric hindrance in the (Z) isomer, it is expected to have a considerably lower melting and decomposition temperature. For definitive quantitative comparison, experimental thermal analysis of a pure sample of (Z)-4-Nitrocinnamic acid is required. The provided experimental protocols for TGA and DSC outline the standard procedures for such an analysis.
References
Safety Operating Guide
Proper Disposal of z-4-Nitrocinnamic Acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of z-4-Nitrocinnamic acid based on available safety data for its isomers. No specific disposal information for the z-isomer of 4-Nitrocinnamic acid has been found. Therefore, it is crucial to treat this chemical with caution and adhere to the strictest relevant safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.
The proper disposal of this compound is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with all national and local regulations.
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Consult your local EHS department for specific waste classification codes that may apply in your region.
-
-
Containerization:
-
Keep this compound in its original container whenever possible.
-
If the original container is damaged, use a compatible, clearly labeled, and sealable container.
-
Ensure the container is appropriate for solid chemical waste.
-
-
Waste Segregation:
-
Crucially, do not mix this compound with other waste materials.
-
Store the waste container in a designated, secure area away from incompatible chemicals.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard symbols as required by your institution and local regulations.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[2]
-
Provide them with all necessary information about the chemical.
-
Chemical Incompatibility
To prevent hazardous reactions, do not store or mix this compound with the following:
| Incompatible Materials |
| Strong acids/alkalis[1] |
| Strong oxidizing/reducing agents[1] |
Accidental Spill Protocol
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in a designated, labeled container for disposal.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling z-4-Nitrocinnamic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Z-4-Nitrocinnamic Acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Summary
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate care to avoid adverse health effects. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes irritation upon contact with the skin.[1][2]
-
Serious Eye Irritation (H319): Causes serious irritation and potential damage to the eyes.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
-
Harmful if Swallowed (H302): Can be harmful if ingested.[2]
There are no established occupational exposure limits (OSHA PEL, ACGIH TLV, NIOSH REL) for 4-Nitrocinnamic acid.[1] Therefore, exposure should be minimized through engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Chemical safety goggles with side shields or a face shield.[2][3] | Nitrile or other chemically resistant gloves. | Lab coat or other protective clothing to prevent skin exposure.[3] | A NIOSH-approved N95 (or better) respirator is required when dusts are generated. |
| Solution Preparation and Transfers | Chemical safety goggles.[2][3] | Nitrile or other chemically resistant gloves. | Lab coat.[3] | Not generally required if performed in a certified chemical fume hood. |
| Experimental Procedures | Chemical safety goggles.[2][3] | Nitrile or other chemically resistant gloves. | Lab coat.[3] | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for all manipulations of solid this compound.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Designate a specific area for handling this compound to minimize contamination.
2. Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use anti-static weighing dishes to prevent dispersal of the fine powder.
-
Handle the container with care to avoid generating dust.[1]
3. Preparing Solutions:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
Ensure adequate mixing without creating aerosols.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment used.
-
Remove and properly store or dispose of contaminated PPE.
Emergency and Disposal Plan
1. Accidental Release Measures:
-
Spills: In the event of a spill, evacuate the immediate area.[2]
-
Wear the appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1][3] Avoid actions that generate dust.[3]
-
Ventilate the area after cleanup is complete.
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
3. Waste Disposal Plan:
-
All waste containing this compound, including contaminated disposables, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1][2] Do not dispose of it down the drain or in regular trash.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
